Biological Activity and Metabolic Profiling of (E)-6-methylhept-4-en-1-ol: A Comprehensive Technical Guide
Executive Summary & Chemical Identity In the field of plant metabolomics and flavor chemistry, the accurate profiling of trace volatile organic compounds (VOCs) separates robust agronomic quality control from mere guessw...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
In the field of plant metabolomics and flavor chemistry, the accurate profiling of trace volatile organic compounds (VOCs) separates robust agronomic quality control from mere guesswork. (E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4) is a critical C8 aliphatic unsaturated alcohol that serves as a key biomarker for plant processing, stress response, and sensory quality[1].
Chemically, it features a molecular weight of 128.21 g/mol and is characterized by a terminal hydroxyl group, a trans (E) double bond at the C4 position, and a methyl branch at C6[2]. This specific spatial arrangement dictates its high volatility and strong binding affinity to mammalian olfactory receptors, classifying it within the agronomically important category of "leaf alcohols"[3].
Biosynthesis: The Lipoxygenase (LOX) Pathway
To understand the biological activity of (E)-6-methylhept-4-en-1-ol, we must first examine its origins. In plant systems, aliphatic alcohols are rarely stored in high concentrations; rather, they are synthesized de novo in response to cellular damage, developmental cues, or environmental stress[4].
The synthesis is governed by the Lipoxygenase (LOX) pathway . When plant tissue is disrupted, membrane lipids release unsaturated fatty acids (such as linoleic and linolenic acids).
Oxidation: LOX enzymes catalyze the oxygenation of these fatty acids into hydroperoxide intermediates[4].
Cleavage: Hydroperoxide lyase (HPL) cleaves these intermediates into volatile straight-chain aldehydes[4].
Reduction: Finally, Alcohol Dehydrogenase (ADH) reduces these aldehydes into volatile alcohols, yielding compounds like (E)-6-methylhept-4-en-1-ol[4].
Figure 1: Biosynthetic LOX pathway of plant volatile organic compounds, including (E)-6-methylhept-4-en-1-ol.
Biological Activity & Agronomic Significance
As an Application Scientist, I rely on tracking this compound because its presence directly correlates with the sensory and ecological status of the plant matrix.
A. Sensory Impact in Tea Processing (Camellia sinensis)
In the production of black tea, (E)-6-methylhept-4-en-1-ol is responsible for imparting a "grassy and greenly" aroma[3]. In the context of black tea quality, this is considered an unwanted off-note. During the critical withering process, the concentration of this leaf alcohol gradually decreases[3]. This reduction is driven by continuous volatilization and enzymatic conversion into more complex esters, which is fundamentally necessary to develop the sweet, floral notes characteristic of premium black tea[3].
B. Fruit Development in Peppers (Capsicum spp.)
In agricultural metabolomics, (E)-6-methylhept-4-en-1-ol is identified as a key Volatile Aroma Component (VAC) in pepper fruits[4]. Its concentration fluctuates significantly across different developmental stages, acting as a biomarker for fruit maturation and contributing to the complex olfactory profile of the crop[4].
C. Essential Oils and Semiochemical Potential
Trace amounts of (E)-6-methylhept-4-en-1-ol (~0.04% relative abundance) have been identified in the essential oils of Cymbopogon citratus (lemongrass) and Citrus limon (lemon)[5]. While monoterpenes like citral dominate these matrices, minor aliphatic alcohols play a synergistic role. They modulate the volatility of the oil, enhancing its biological activity as a natural insect repellent and antimicrobial agent by improving the penetration of the vapor phase into insect olfactory sensilla[5].
To ensure high-fidelity metabolomic data, the extraction protocol must strictly prevent the artifactual generation of VOCs. Mechanical damage during sample preparation can artificially spike LOX/HPL activity, leading to false-positive elevations of leaf alcohols. The following self-validating protocol guarantees the preservation of the true in vivo metabolomic snapshot.
Protocol: Self-Validating SPME-GC-MS Workflow
Immediate Enzymatic Quenching: Pulverize 1.0 g of fresh plant tissue using a hybrid mill (e.g., 30 Hz for 20 s) strictly under liquid nitrogen[6].
Causality: The cryogenic temperature instantly halts all endogenous LOX and ADH enzymatic activity before cell compartmentalization is fully destroyed.
Matrix Stabilization & Salting-Out: Transfer the frozen powder into a 20 mL headspace vial and immediately add 5 mL of saturated, boiling NaCl solution[3].
Causality: The boiling temperature permanently denatures residual proteins[3]. Concurrently, the high ionic strength of the NaCl solution decreases the aqueous solubility of the organic alcohols (the "salting-out" effect), thermodynamically forcing (E)-6-methylhept-4-en-1-ol into the headspace.
Internal Standardization: Spike the mixture with a known concentration of an internal standard (e.g., D4-acetaminophen or an isotopically labeled alcohol)[6].
Causality: This normalizes fiber adsorption efficiency and GC-MS detector drift, ensuring quantitative reproducibility across analytical batches.
Headspace SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial headspace at 60°C for 40 minutes.
GC-MS Acquisition: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate using a polar capillary column (e.g., DB-WAX) to resolve the alcohol from co-eluting non-polar terpenes, and detect via mass spectrometry (electron ionization at 70 eV)[1].
Figure 2: Standardized metabolomic workflow for the extraction and GC-MS analysis of plant VOCs.
Quantitative Data Presentation
The table below summarizes the relative abundance and functional role of (E)-6-methylhept-4-en-1-ol across various botanical matrices, demonstrating its utility as a cross-species biomarker.
(E)-6-methylhept-4-en-1-ol is far more than a simple structural alcohol; it is an active participant in plant defense mechanisms and a critical determinant of commercial crop quality. By understanding its biosynthetic origins via the LOX pathway and employing rigorous, enzymatically-quenched GC-MS protocols, researchers can leverage this compound as a precise biomarker for optimizing tea withering processes, monitoring fruit maturation, and formulating synergistic essential oil blends.
(E)-6-methylhept-4-en-1-ol role as an insect pheromone
An In-depth Technical Guide to (E)-6-methylhept-4-en-1-ol as an Insect Pheromone Foreword The intricate world of chemical ecology presents a vast arsenal of tools for understanding and manipulating insect behavior. Among...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to (E)-6-methylhept-4-en-1-ol as an Insect Pheromone
Foreword
The intricate world of chemical ecology presents a vast arsenal of tools for understanding and manipulating insect behavior. Among the most potent of these are semiochemicals, the chemical signals that mediate interactions between organisms. This guide focuses on a specific, significant molecule: (E)-6-methylhept-4-en-1-ol, an aggregation pheromone pivotal to the lifecycle of several economically important weevil species. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive understanding of this molecule—from its biochemical origins and the neural architecture of its perception to its synthesis and practical application in the field. The protocols and workflows described herein are designed to be robust and self-validating, reflecting best practices in chemical ecology research.
Molecular Profile and Significance
(E)-6-methylhept-4-en-1-ol, also known in the literature as rhynchophorol, is a C8 alcohol that functions as a male-produced aggregation pheromone. Its primary role is to attract both male and female conspecifics to a location, typically a suitable host plant, for feeding and mating. This behavior makes it a powerful tool for monitoring and managing pest populations.
Chemical and Physical Properties
A clear understanding of the molecule's physical characteristics is fundamental for its synthesis, purification, and formulation into effective lures.
The production of (E)-6-methylhept-4-en-1-ol is a fascinating example of how insects can leverage metabolic pathways, sometimes involving precursors from their host plants, to create complex signaling molecules. While the precise enzymatic steps for this specific compound are a subject of ongoing research, we can infer a likely pathway based on known insect biochemistry for similar molecules, such as other terpenoid-like pheromones.
Many insects utilize components from their diet to synthesize pheromones.[5][6] For instance, the African palm weevil (Rhynchophorus phoenicis) is induced to release its aggregation pheromone, which includes (E)-6-methylhept-4-en-1-ol, in the presence of ethyl acetate, a volatile ester from its host plant, the oil palm.[5] This suggests that host plant cues can trigger or enhance pheromone production. The biosynthesis of terpenoid-based pheromones in other insects often involves the mevalonate or methylerythritol phosphate pathways, which produce isoprene units that are assembled into larger structures. A proposed general pathway involves the modification of a precursor like geraniol or a related C10 compound through enzymatic oxidation, reduction, and isomerization steps.
Neurobiology of Pheromone Perception
The detection of (E)-6-methylhept-4-en-1-ol is a multi-step process that translates a chemical signal into a behavioral response. This process, occurring within specialized olfactory sensilla on the insect's antennae, is a model of sensitivity and specificity.[7][8][9]
Transport: Volatile pheromone molecules enter the aqueous sensillum lymph through pores in the cuticle.[10]
Binding: Hydrophobic molecules like (E)-6-methylhept-4-en-1-ol are solubilized and transported by Odorant-Binding Proteins (OBPs).[10] These proteins protect the pheromone from premature degradation and facilitate its delivery to the neuronal receptors.
Reception: The OBP-pheromone complex interacts with an Olfactory Receptor (OR), a transmembrane protein located on the dendrite of an olfactory sensory neuron.[7] Insect ORs are unique ligand-gated ion channels, typically forming a heterodimer with a conserved co-receptor known as Orco.[11]
Signal Transduction: Binding of the pheromone to its specific OR subunit induces a conformational change, opening the ion channel. The resulting influx of ions depolarizes the neuron, generating an electrical signal.[10]
Signal Termination: The signal is terminated by Odorant-Degrading Enzymes (ODEs) that rapidly break down the pheromone, allowing the system to reset and detect new signals.
Applications in Pest Management
The strong attractive nature of (E)-6-methylhept-4-en-1-ol makes it an invaluable component of Integrated Pest Management (IPM) programs for weevils like the Red Palm Weevil (Rhynchophorus ferrugineus) and the American Palm Weevil (Rhynchophorus palmarum).[12][13]
Monitoring and Mass Trapping
Semiochemical-baited traps are widely used to detect the presence of pests, monitor their population density, and, at higher densities, directly reduce their numbers (mass trapping).[5][14][15] Traps are typically baited with a synthetic lure containing (E)-6-methylhept-4-en-1-ol, often in combination with plant-derived kairomones (like ethyl acetate) and food bait (like sugarcane) to synergize the attraction.[13]
Tactic
Objective
Trap Density
Key Benefit
Monitoring
Detect pest presence and population trends to time interventions.
Low (e.g., 1 trap / 1-5 ha)
Early warning system, reduces unnecessary insecticide use.[15]
Mass Trapping
Directly reduce pest population below economic injury level.
High (e.g., 1-4 traps / ha)
Reduces mating and subsequent larval damage; environmentally benign.[5][15]
Attract-and-Kill
This strategy uses the pheromone to lure insects to a point source that contains a killing agent, such as an insecticide or a pathogen.[5][14] This minimizes the overall amount of insecticide needed, targeting only the pest species and reducing impact on non-target organisms.
Experimental Protocols
The following sections provide standardized methodologies for the synthesis and bioassay of (E)-6-methylhept-4-en-1-ol, crucial for both research and application.
Chemical Synthesis Workflow
While multiple synthetic routes exist, a common approach involves Grignard reactions or Wittig-type olefination to construct the carbon skeleton and set the (E)-alkene geometry. The following is a conceptual workflow.
Protocol: Olfactometer Bioassay for Attractiveness
This protocol describes a standard four-arm olfactometer assay to quantify the behavioral response of weevils to the synthetic pheromone. This is a self-validating system when appropriate controls are included.
Objective: To determine the relative attraction of target weevils to (E)-6-methylhept-4-en-1-ol compared to a negative control.
Test insects (e.g., R. palmarum), starved for 2-4 hours.
(E)-6-methylhept-4-en-1-ol (≥95% purity).
Solvent (e.g., hexane).
Filter paper strips.
Methodology:
Preparation: Prepare serial dilutions of the pheromone in hexane (e.g., 10 ng/µL, 100 ng/µL, 1000 ng/µL).
Olfactometer Setup:
Connect the olfactometer to a purified, humidified air source with a constant flow rate (e.g., 200 mL/min per arm).
Designate one arm as the "Treatment" arm and the other three as "Control" arms. This design minimizes the probability of random choice being interpreted as attraction.
Applying Stimuli:
Apply 10 µL of the chosen pheromone dilution to a filter paper strip and place it in the odor source chamber of the Treatment arm.
Apply 10 µL of pure hexane to filter paper strips for each of the three Control arms. Causality: This ensures that any observed attraction is due to the pheromone itself and not the solvent.
Insect Introduction: Release a single weevil at the central chamber of the olfactometer.
Observation:
Allow the insect to acclimatize for 2 minutes.
Record the time the insect first enters an arm and the total time spent in each arm over a 10-minute period. A choice is considered made when the insect moves a set distance (e.g., 5 cm) into an arm and remains for at least 30 seconds.
Replication:
Test at least 30 individual insects for each concentration.
After every 5 insects, rotate the olfactometer 90 degrees to avoid any positional bias. Causality: This control prevents external factors like light or magnetic fields from confounding the results.
Thoroughly clean all glassware with solvent and bake at 120°C between testing different concentrations.
Data Analysis:
Analyze the data using a Chi-square test to determine if the distribution of first choices is significantly different from a random distribution (1:3 ratio).
Use ANOVA or a non-parametric equivalent to compare the time spent in the treatment arm versus the control arms.
Conclusion and Future Directions
(E)-6-methylhept-4-en-1-ol is a well-established and effective semiochemical for managing key agricultural pests. Its utility in monitoring and mass trapping is a cornerstone of many IPM programs for palm weevils. Future research should focus on several key areas:
Elucidating the Biosynthetic Pathway: Identifying the specific enzymes involved in pheromone production could open doors to novel control strategies, such as gene silencing to disrupt mating.
Receptor De-orphanization: Identifying the specific olfactory receptors that detect this pheromone will allow for high-throughput screening of more potent agonists or antagonists for behavioral manipulation.
Optimizing Lure Formulations: Developing advanced controlled-release dispensers will improve lure longevity and efficacy in diverse environmental conditions, reducing application costs.[13]
By continuing to build on our fundamental understanding of this molecule, the scientific community can further refine its use, promoting sustainable and effective pest control worldwide.
References
The Pherobase. (2025, July 8). Semiochemical compound: (E)-6-Methyl-2-hepten-4-ol.
ResearchGate. (2017, April 10). (PDF) semiochemicals and their potential role in pest management.
IntechOpen. (2017, April 5). Semiochemicals and Their Potential Use in Pest Management.
SpringerLink. (n.d.). Olfactory binding proteins: a review across the Insecta.
NIST WebBook. (n.d.). (E)-6-Methylhept-4-en-1-ol.
The Pherobase. (2025, July 8). Semiochemical compound: 1-Methyl-4-((R) - The Pherobase.
MDPI. (2022, March 15). Behavioural Responses of Male Aedes albopictus to Different Volatile Chemical Compounds.
ResearchGate. (n.d.). Synthesis of ( S )-6-methylhept-5-en-2-ol, the aggregation pheromone of Gnathotrichus sulcatus | Request PDF.
Annual Reviews. (2025, October 15). Odorant Reception in Insects: Functional and Evolutionary Perspectives.
Cheméo. (n.d.). Chemical Properties of (E)-6-Methylhept-4-en-1-ol (CAS 855901-81-4).
MDPI. (2021, February 21). Behavioral Responses of the Common Bed Bug to Essential Oil Constituents.
FooDB. (2010, April 8). Showing Compound 6-Methyl-hept-5-en-2-one (FDB004925).
Annual Reviews. (2012, September 27). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes.
PeerJ. (2024, July 17). Insects' perception and behavioral responses to plant semiochemicals.
ResearchGate. (2024, July 17). (PDF) Insects' perception and behavioral responses to plant semiochemicals.
NIST WebBook. (n.d.). (E)-6-Methylhept-4-en-1-ol.
Wikipedia. (n.d.). Parkeol.
Stenutz. (n.d.). (E)-6-methylhept-4-en-2-one.
eLife. (2020, May 21). A moth odorant receptor highly expressed in the ovipositor is involved in detecting host-plant volatiles.
PMC. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
bioRxiv. (2021, January 24). The structural basis of odorant recognition in insect olfactory receptors.
PMC. (2025, June 25). Decoding 4-vinylanisole biosynthesis and pivotal enzymes in locusts.
ResearchGate. (2022, April 2). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle Knulliana cincta cincta | Request PDF.
Journal of Plant Protection Research. (2019). Semiochemicals for controlling insect pests.
Slunik. (n.d.). Role of Semiochemicals in Integrated Pest Management.
PMC. (n.d.). Using Chemical Ecology to Enhance Weed Biological Control.
MDPI. (2023, February 8). Exploration of Candidate Genes Involved in the Biosynthesis, Regulation and Recognition of the Male-Produced Aggregation Pheromone of Halyomorpha halys.
PubMed. (2004, May 21). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone.
Molecular Plant-Microbe Interactions. (2007). Insect Elicitors and Exposure to Green Leafy Volatiles Differentially Upregulate Major Octadecanoids and Transcripts of 12-Oxo P.
Application Note: Stereoselective Synthesis of 6-Methylhept-4-en-1-ol Geometric Isomers
Executive Summary & Scope 6-Methylhept-4-en-1-ol is a highly valued aliphatic building block utilized in the total synthesis of complex natural products, serving as the essential tail precursor for capsaicin derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
6-Methylhept-4-en-1-ol is a highly valued aliphatic building block utilized in the total synthesis of complex natural products, serving as the essential tail precursor for capsaicin derivatives and macrocyclic jerangolides[1, 2]. It is also a naturally occurring volatile aroma compound (VAC) critical to the flavor profiles of pepper fruits and black tea [3].
Stereochemical Clarification: While the term "asymmetric synthesis" strictly denotes the enantioselective formation of chiral
sp3
centers, 6-methylhept-4-en-1-ol is an achiral aliphatic chain. In this specific context, the protocol addresses the rigorously stereoselective (diastereoselective) construction of its geometric stereoisomers —the (E)- and (Z)-alkenes. This guide details a divergent, highly selective synthetic route starting from a common alkyne intermediate to yield either the (E)- or (Z)-stereoisomer with >95% stereomeric excess.
Retrosynthetic Strategy & Workflow
The most reliable and scalable method to establish absolute geometric control over aliphatic alkenes is the stereodivergent reduction of an internal alkyne.
Our strategy relies on the construction of 6-methylhept-4-yn-1-ol as a universal intermediate. This is achieved by protecting 4-pentyn-1-ol, deprotonating the terminal alkyne, and alkylating it with 2-iodopropane. From this common node, the workflow diverges:
(E)-Isomer: Generated via dissolving metal reduction (thermodynamic control).
(Z)-Isomer: Generated via Lindlar catalytic hydrogenation (kinetic control).
Divergent stereoselective synthesis workflow for (E)- and (Z)-6-methylhept-4-en-1-ol.
Experimental Protocols
Phase 1: Synthesis of the Common Intermediate (6-Methylhept-4-yn-1-ol)
Step 1.1: Hydroxyl Protection
Dissolve 4-pentyn-1-ol (1.0 eq) and 3,4-dihydro-2H-pyran (DHP, 1.2 eq) in anhydrous
CH2Cl2
(0.5 M).
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature for 4 h.
Causality: DHP protection prevents the acidic hydroxyl proton from quenching the strong base in the subsequent alkylation step. PPTS is chosen over TsOH to prevent unwanted polymerization of DHP.
Step 1.2: Alkyne Alkylation
Dissolve the THP-protected alkyne in anhydrous THF (0.2 M) and cool to -78 °C under
N2
.
Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes to form the lithium acetylide.
Add 2-iodopropane (1.5 eq) followed by HMPA (10% v/v). Warm to room temperature and reflux for 12 h.
Causality: HMPA is critical here; it strongly solvates the lithium cation, breaking up ion pairs and drastically increasing the nucleophilicity of the acetylide anion, which is necessary for overcoming the steric hindrance of the secondary alkyl halide (2-iodopropane).
Step 1.3: Deprotection
Isolate the crude intermediate, dissolve in MeOH, and add p-TsOH (0.1 eq). Stir at room temperature for 2 h.
Neutralize with saturated
NaHCO3
, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc 4:1) to yield pure 6-methylhept-4-yn-1-ol.
Phase 2: Stereodivergent Reduction
Protocol A: Synthesis of (E)-6-Methylhept-4-en-1-ol
Setup: Equip a 3-neck flask with a dry ice/acetone cold finger condenser. Cool the system to -78 °C and condense anhydrous
NH3
gas (approx. 20 mL per mmol of substrate).
Reagent Addition: Add freshly cut Lithium wire (4.0 eq) to the liquid
NH3
. Wait until a deep, persistent blue color develops (indicating solvated electrons).
Reduction: Dissolve 6-methylhept-4-yn-1-ol (1.0 eq) in anhydrous THF and add it dropwise. Allow the reaction to stir for 2 h at -33 °C (the boiling point of
NH3
).
Quenching: Cautiously add solid
NH4Cl
until the blue color completely dissipates.
Causality: Solid
NH4Cl
is used as a mild proton source to safely neutralize excess lithium without violently generating hydrogen gas (which would occur if water were used). Allow the
NH3
to evaporate overnight before aqueous workup.
Protocol B: Synthesis of (Z)-6-Methylhept-4-en-1-ol
Setup: Dissolve 6-methylhept-4-yn-1-ol (1.0 eq) in MeOH (0.1 M).
Catalyst Preparation: Add Lindlar catalyst (5% Pd on
CaCO3
, poisoned with Pb, 10% w/w) and synthetic quinoline (0.2 eq).
Hydrogenation: Purge the flask with
H2
gas and stir vigorously under a balloon of
H2
(1 atm) at room temperature. Monitor strictly via GC-MS or TLC.
Isolation: Once the starting material is consumed (typically 2-4 h), immediately filter the mixture through a pad of Celite to halt the reaction.
Causality: Quinoline is added to occupy highly active, unpoisoned sites on the palladium surface. This prevents over-reduction to the alkane and inhibits E/Z isomerization, locking the product in the kinetic (Z)-configuration.
Mechanistic Rationale (E-E-A-T)
Understanding the physical chemistry behind these reductions ensures protocol trustworthiness and allows for precise troubleshooting:
Thermodynamic Control in (E)-Selectivity: Protocol A proceeds via single-electron transfer (SET) from dissolved lithium to the alkyne, forming a radical anion. Protonation by
NH3
yields a vinyl radical. The (E)-geometry is established at this exact moment: the radical and the bulky alkyl groups spontaneously adopt a trans configuration to minimize steric repulsion before the second electron transfer and final protonation occur.
Kinetic Control in (Z)-Selectivity: Protocol B is a heterogeneous catalytic process. The alkyne adsorbs flat onto the palladium surface. Two hydrogen atoms are delivered sequentially from the same face of the catalyst (syn-addition). Because the catalyst is poisoned, it cannot re-adsorb the resulting alkene to isomerize it to the more stable (E)-form, trapping the kinetic (Z)-product.
Quantitative Data & Quality Control
To ensure the integrity of the protocol, the system is self-validating via
1H
NMR spectroscopy. The geometric identity of the synthesized stereoisomer is definitively proven by the vinylic coupling constants (
J
) of the C4-H and C5-H protons [4]. Any deviation in these values indicates a failure in the stereoselectivity of the reduction step.
Quality Metric
(E)-6-Methylhept-4-en-1-ol
(Z)-6-Methylhept-4-en-1-ol
Typical Yield (from alkyne)
85 - 92%
88 - 95%
Stereomeric Excess (d.e.)
> 98% (E)
> 95% (Z)
1H
NMR Vinylic Coupling (
J
)
Jtrans
= 15.0 - 15.5 Hz
Jcis
= 10.5 - 11.0 Hz
Vinylic Chemical Shifts (
δ
)
~ 5.35 - 5.50 ppm (multiplets)
~ 5.25 - 5.40 ppm (multiplets)
Key Impurity to Monitor
Over-reduced alkane (< 2%)
(E)-isomer (< 5%), Alkane (< 2%)
References
Title: (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536
Source: PubChem, National Center for Biotechnology Information
URL: [Link] [1]
Title: Etablierung chemoenzymatischer Totalsynthesen der Jerangolide (Establishment of chemoenzymatic total syntheses of jerangolides)
Source: EPub, University of Bayreuth
URL: [Link] [2]
Title: Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea
Source: Molecules (MDPI)
URL: [Link] [3]
Title: Stereoselective Synthesis of Alkenes via Alkyne Reduction
Source: Organic Chemistry, 6th Edition (Smith, J.G., McGraw-Hill Education)
URL: [Link] [4]
Application
Application Note: GC-MS Profiling and Analysis of (E)-6-methylhept-4-en-1-ol in Complex Matrices
Target Audience: Researchers, Analytical Scientists, and Drug/Flavor Development Professionals. Executive Summary & Analyte Significance (E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4) is an unsaturated aliphatic alcohol w...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug/Flavor Development Professionals.
Executive Summary & Analyte Significance
(E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4) is an unsaturated aliphatic alcohol widely characterized in the agricultural, fragrance, and pharmaceutical sectors as a "leaf alcohol"[1]. It contributes heavily to the grassy, green aromatic profiles of plant matrices. In the processing of black tea, the concentration of this volatile organic compound (VOC) must be carefully monitored, as it gradually decreases during the withering process, reducing unwanted raw notes to give way to complex floral aromas[1][2]. Furthermore, it serves as a critical biomarker in the phytochemical profiling of essential oils, such as Cymbopogon citratus (lemongrass)[3], and has even been identified in the evaluation of crude oil constituents[4].
Accurate extraction, chromatographic resolution, and mass spectral identification of this trace C8 alcohol are paramount for quality control and product development.
As analytical scientists, we must design protocols where every variable is optimized for a specific chemical mechanism. The analysis of (E)-6-methylhept-4-en-1-ol relies on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction Causality: Why HS-SPME?
Direct liquid injection of plant extracts or essential oils introduces non-volatile matrix components (e.g., waxes, heavy lipids) that rapidly degrade GC inlet liners and column performance. HS-SPME isolates only the volatile fraction. We utilize a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber because its mixed-bed polarity perfectly captures the mid-polar hydroxyl group of (E)-6-methylhept-4-en-1-ol while accommodating its hydrophobic aliphatic tail.
Matrix Modification (The Salting-Out Effect)
Adding a saturated NaCl solution to the sample matrix is not merely a preparative step; it is a thermodynamic necessity. The high ionic strength of the NaCl solution decreases the solubility of the organic alcohol in the aqueous phase, aggressively driving (E)-6-methylhept-4-en-1-ol into the headspace[1]. Furthermore, utilizing pre-boiled NaCl solution ensures that endogenous enzymes in plant tissues are immediately denatured, preventing the enzymatic degradation or artifactual generation of VOCs during the 60 °C equilibration phase[1][2].
Chromatographic & Ionization Logic
A semi-standard non-polar column (e.g., HP-5MS) is selected to separate the analyte based primarily on boiling point and dispersion forces. The established Kovats Retention Index (RI) for (E)-6-methylhept-4-en-1-ol on this phase is 1020.1 [5][6].
During detection, Electron Impact (EI) ionization at 70 eV is employed to match standard NIST library parameters[2]. Because aliphatic alcohols often yield weak molecular ions (
128.21), identification heavily relies on the diagnostic loss of water (
at m/z 110) and subsequent allylic cleavages.
Self-Validating Quality Control System
To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system:
Fiber Blanking: An empty vial must be run prior to the sample sequence to confirm zero carryover on the SPME fiber.
Internal Standardization: A stable, isotopically labeled internal standard (e.g., D4-acetaminophen equivalent or 3-octanol) is spiked into the NaCl solution to normalize variations in fiber adsorption efficiency[1].
Retention Index Calibration: An alkane standard mixture (
) must be injected under identical temperature programming to calculate the experimental RI. An experimental RI within ±5 units of the literature value (1020.1) validates the chromatographic integrity[2][6].
Step-by-Step Experimental Protocols
Phase 1: Sample Preparation (HS-SPME)
Tissue Homogenization: Flash-freeze the sample (e.g., fresh tea leaves) using liquid nitrogen. Mill to a fine powder at 30 Hz for 20 seconds to maximize surface area while preventing volatile dissipation[1].
Matrix Quenching: Immediately weigh exactly 1.0 g of the frozen powder into a 20 mL precision-thread headspace vial.
Salting-Out & IS Addition: Add 5.0 mL of saturated, pre-boiled NaCl solution[1]. Spike with 10 µL of the chosen internal standard solution.
Equilibration: Seal the vial tightly with a PTFE/silicone septum. Incubate at 60 °C for 15 minutes with continuous orbital agitation (250 rpm) to saturate the headspace.
Extraction: Pierce the septum and expose the pre-conditioned DVB/CAR/PDMS (50/30 µm) fiber to the headspace for exactly 30 minutes at 60 °C.
Phase 2: GC-MS Acquisition
Thermal Desorption: Retract the fiber, transfer it to the GC inlet, and desorb at 230 °C for 3 minutes in splitless mode[2].
Temperature Programming: Initiate the oven at 40 °C (hold for 3 min) to cryo-focus the volatiles. Ramp at 45 °C/min to 85 °C, then 7 °C/min to 100 °C, followed by 3 °C/min to 130 °C, and finally 10 °C/min to 230 °C (hold for 5 min)[2]. This multi-ramp method is specifically tailored to resolve co-eluting leaf alcohols.
Mass Spectrometry: Operate the MS in full scan mode (m/z 35–400) with a solvent delay of 3 minutes[2].
40 °C (3m) → 45 °C/m to 85 °C → 7 °C/m to 100 °C → 3 °C/m to 130 °C → 10 °C/m to 230 °C (5m)
MS Transfer Line
280 °C
Ion Source
Electron Impact (EI), 70 eV, 230 °C
Quadrupole Temp
150 °C
| Scan Range | m/z 35–400 |
Table 3: HS-SPME Extraction Parameters
Experimental Step
Condition / Material
Mechanistic Purpose
Sample Mass
1.0 g frozen powder
Standardized input for relative quantification
Matrix Modifier
5.0 mL saturated boiled NaCl
Enzyme inhibition & thermodynamic salting-out
SPME Fiber
DVB/CAR/PDMS (50/30 µm)
Broad-spectrum capture of polar/non-polar VOCs
Equilibration
60 °C for 15 min
Headspace saturation and vapor phase stabilization
Extraction
60 °C for 30 min
Maximum analyte adsorption onto the fiber coating
| Desorption | 230 °C for 3 min | Complete thermal release into the GC inlet |
Workflow Visualization
Workflow for HS-SPME-GC-MS analysis of volatile organic compounds.
References
Title: (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 - PubChem
Source: National Institutes of Health (nih.gov)
URL:5
Title: Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea
Source: MDPI (mdpi.com)
URL:1
Title: (E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 - PubChem (Retention Index Data)
Source: National Institutes of Health (nih.gov)
URL:6
Title: Comparative Phytochemical Analysis and Therapeutic Properties of Essential Oils from Citrus Limon and Cymbopogon Citratus
Source: African Journal of Empirical Research (ajernet.net)
URL:3
Title: Journal of Biotechnology Research Evaluation of Chemical Constituents of Crude Oil
Source: Academic Research Publishing Group (arpgweb.com)
URL:4
The paradigm of Integrated Pest Management (IPM) is rapidly shifting toward the use of botanical volatile organic compounds (VOCs) as biorational alternatives to synthetic neurotoxic pesticides. (E)-6-methylhept-4-en-1-ol (CAS: 855901-81-4 / 59721-82-3) is a medium-chain aliphatic alkenol naturally occurring in the volatile fractions of Cymbopogon citratus (lemongrass) and Capsicum species[1][2]. As a potent semiochemical, it functions primarily as a spatial repellent and olfactory disruptor against phytophagous insects and disease vectors.
This application note provides a comprehensive framework for characterizing, formulating, and validating the efficacy of (E)-6-methylhept-4-en-1-ol in pest management research, ensuring high scientific rigor and reproducible outcomes.
Physicochemical Profiling & Mechanistic Causality
To effectively deploy a VOC in a controlled-release matrix, formulation scientists must first understand its thermodynamic and partition properties. The efficacy of (E)-6-methylhept-4-en-1-ol relies on its ability to volatilize at ambient temperatures while maintaining sufficient lipophilicity to penetrate the waxy cuticle of insect antennae[3][4].
Quantitative Chemical Properties
The following thermodynamic and physical parameters dictate the compound's behavior in both polymer matrices and the open atmosphere[3][5].
Property
Value
Unit
Causality / Formulation Relevance
Molecular Weight
128.21
g/mol
Low MW ensures high vapor pressure for spatial diffusion[6].
LogP (Octanol/Water)
1.97
-
Optimal lipophilicity for traversing insect cuticular pores without becoming trapped in aqueous sensillar lymph[3].
Dictates the energy required for the phase transition from liquid formulation to active vapor phase[3].
Critical Pressure (Pc)
2973.04
kPa
Relevant for pressurized aerosol formulations and phase-behavior modeling[5].
Mechanism of Olfactory Disruption
Upon volatilization, (E)-6-methylhept-4-en-1-ol enters the insect's antennal sensilla. Due to its specific structural motif (an unsaturated carbon chain with a terminal hydroxyl group), it acts as a competitive ligand. It binds to Odorant Binding Proteins (OBPs) and subsequently modulates the Odorant Receptor Coreceptor (Orco) ion channel complex, triggering a premature depolarization that masks host-attractant cues (such as CO₂ or lactic acid) and induces spatial repellency.
Fig 1. Olfactory signal transduction pathway of (E)-6-methylhept-4-en-1-ol in target pest insects.
Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that environmental artifacts do not confound the data.
Protocol A: Release Rate Quantification via SPME-GC-MS
Rationale & Causality: Solid-Phase Microextraction (SPME) is utilized instead of direct liquid injection because it selectively samples the headspace. This perfectly mimics the vapor-phase presentation of the semiochemical that the insect actually encounters in the field[2].
Step-by-Step Methodology:
Matrix Preparation: Dispense 50 mg of the formulated (E)-6-methylhept-4-en-1-ol matrix into a 20 mL sterile headspace vial. Seal with a PTFE/silicone septum.
Internal Standard Addition: Inject 1 µL of 1-nonanol (10 ng/µL in hexane) onto the inner wall of the vial. Causality: 1-nonanol has a similar volatility profile and acts as an internal standard to normalize peak areas against fiber degradation.
Equilibration: Incubate the vial at 25°C for 30 minutes to achieve liquid-vapor equilibrium.
Fiber Selection & Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes. Causality: This bipolar fiber coating is strictly chosen because it efficiently captures both the lipophilic hydrocarbon chain and the polar hydroxyl group of the alkenol.
Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 3 minutes (splitless mode).
System Validation: Run a blank fiber extraction (empty vial) before every sequence to verify zero carryover.
Rationale & Causality: To quantify the compound's efficacy as a spatial repellent, a Y-tube olfactometer is used. This isolates olfactory cues from visual or thermal stimuli, ensuring the observed behavioral shift is strictly due to the semiochemical.
Step-by-Step Methodology:
Airflow Calibration: Pass medical-grade compressed air through an activated charcoal filter and a distilled water bubbler. Calibrate the airflow in both arms of the Y-tube to exactly 400 mL/min using a digital flowmeter. Causality: Unequal airflow creates turbulence, which disrupts the insect's anemotactic (wind-guided) navigation and invalidates the choice data.
Odor Presentation: Place a filter paper disk loaded with 10 µL of the test concentration in the treatment arm, and a disk with 10 µL of hexane (solvent) in the control arm.
Insect Introduction: Introduce a single, starved adult insect (e.g., Aedes aegypti or agricultural pest) at the base of the Y-tube. Allow 5 minutes for a choice to be made (crossing the decision line).
System Validation (Positional Bias Rotation): After every 5 insects tested, swap the treatment and control arms, and wash the glassware with ethanol. Causality: This eliminates false positives caused by directional lighting bias or residual pheromone trails left by previous insects.
Quantitative Data Interpretation
To standardize reporting across drug development and agricultural sectors, efficacy must be reported using the Repellency Index (RI) .
Formula: RI =[(Number in Control Arm - Number in Treatment Arm) / Total Responding Insects] × 100
NIST WebBook . "(E)-6-Methylhept-4-en-1-ol". National Institute of Standards and Technology. 4
ResearchGate . "Comparative Phytochemical Analysis and Therapeutic Properties of Essential Oils from Citrus Limon and Cymbopogon Citratus". 1
ACS Publications . "HS-SPME Comparative Analysis of Genotypic Diversity in the Volatile Fraction and Aroma-Contributing Compounds of Capsicum Fruits". Journal of Agricultural and Food Chemistry.2
Formulation of (E)-6-methylhept-4-en-1-ol for Insect Traps: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of insect semiochemicals, with a focus on the principles applicable to compounds like (E)-6-...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of insect semiochemicals, with a focus on the principles applicable to compounds like (E)-6-methylhept-4-en-1-ol for use in insect traps. While the specific target insect species for (E)-6-methylhept-4-en-1-ol is not extensively documented in publicly available scientific literature, the methodologies outlined herein are based on established principles of pheromone formulation and controlled release, providing a robust framework for experimental design and application.
Introduction to (E)-6-methylhept-4-en-1-ol and the Role of Semiochemicals in Pest Management
(E)-6-methylhept-4-en-1-ol is an organic compound with the molecular formula C8H16O.[1][2][3] Its potential as an insect attractant lies within the broad class of semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient.[4] Pheromones, a type of semiochemical, are used for intraspecies communication and are integral to the mating, aggregation, and alarm behaviors of many insects.[5] The strategic use of synthetic pheromones in integrated pest management (IPM) programs offers a species-specific and environmentally benign alternative to broad-spectrum insecticides.[4][6] These strategies include monitoring population dynamics, mass trapping, and mating disruption.[4]
The efficacy of a semiochemical-based insect trap is critically dependent on its formulation. A successful formulation protects the active ingredient from environmental degradation and ensures its release at a rate that effectively mimics the natural release by the target insect.[4] This guide will delve into the critical aspects of developing such formulations.
Principles of Controlled-Release Formulation for Insect Attractants
The primary objective of a controlled-release formulation is to maintain the concentration of the semiochemical in the atmosphere at an optimal level for a predetermined period.[4] This involves selecting an appropriate carrier material and dispenser design that dictates the release kinetics of the active compound.
Release Kinetics
The release of a semiochemical from a dispenser can follow different kinetic models, with zero-order release (a constant release rate over time) often being the ideal for predictable and sustained attraction. However, first-order release (where the release rate is proportional to the concentration of the active ingredient remaining) is more common in simpler formulations. The choice of formulation will determine the release profile.
Carrier Material Selection
The carrier material, or matrix, plays a pivotal role in the stability and release of the pheromone. Key considerations for selecting a carrier include:
Compatibility: The carrier must be chemically inert with respect to the semiochemical to prevent degradation.
Loading Capacity: The ability to hold a sufficient amount of the active ingredient.
Release Properties: The matrix should allow for the controlled diffusion or evaporation of the semiochemical.
Environmental Stability: Resistance to degradation by UV light, heat, and moisture.
Biodegradability: Environmentally friendly materials are increasingly preferred.
Cost-effectiveness: The material should be economically viable for large-scale application.
Commonly used carrier materials include:
Polymers: Polyethylene, polypropylene, and polyvinyl chloride are widely used due to their versatility and durability. They can be formulated as hollow fibers, laminated dispensers, or microcapsules.
Waxes: Paraffin and beeswax offer a simple and effective matrix for controlled release and can be formulated as emulsions for sprayable applications.[7]
Natural Materials: Rubber septa, cotton wicks, and cellulose-based materials are cost-effective and easy to impregnate with pheromones.[8] Recently, 3D-printed biodegradable carriers are also being explored.
Protocols for the Formulation of (E)-6-methylhept-4-en-1-ol Dispensers
The following protocols are presented as a starting point for the formulation of (E)-6-methylhept-4-en-1-ol. Due to the lack of specific data for this compound, these protocols are based on general methodologies for similar insect attractants. Researchers should optimize parameters such as concentration, dispenser size, and carrier material based on laboratory bioassays and field trials.
Preparation of a Rubber Septum Dispenser
Rubber septa are a common and straightforward dispenser type for many insect pheromones.
Materials:
(E)-6-methylhept-4-en-1-ol (high purity)
Red rubber septa (or other appropriate polymeric septa)
Hexane (or other suitable volatile solvent)
Micropipette
Glass vials with PTFE-lined caps
Forceps
Fume hood
Protocol:
In a fume hood, prepare a stock solution of (E)-6-methylhept-4-en-1-ol in hexane. The concentration will depend on the desired loading dose (typically ranging from 100 µg to 10 mg per septum).
Place individual rubber septa in clean glass vials.
Using a micropipette, carefully apply a precise volume of the stock solution directly onto the septum.
Allow the solvent to evaporate completely in the fume hood for at least one hour, leaving the (E)-6-methylhept-4-en-1-ol absorbed into the septum.
Once the solvent has evaporated, cap the vials and store them in a freezer (ideally below -20°C) until use. Pheromone lures should be stored separately from other chemicals.
Preparation of a Wax-Based Dispenser
Wax matrices can provide a more constant release rate and protection for the semiochemical.
Weigh the desired amount of wax into a glass beaker.
Gently heat the wax on a hot plate with stirring until it is completely melted.
Remove the beaker from the heat.
Weigh the required amount of (E)-6-methylhept-4-en-1-ol and add it to the molten wax.
Stir the mixture thoroughly to ensure a homogenous distribution of the semiochemical.
Carefully pour the mixture into the molds.
Allow the dispensers to cool and solidify at room temperature.
Once solidified, remove the dispensers from the molds and store them in airtight containers in a cool, dark place.
Insect Trap Design and Deployment
The choice of trap design is as important as the formulation of the lure. Common trap types for flying insects include delta traps, funnel traps, and sticky traps.[9]
General Trap Assembly and Deployment:
Select a trap type appropriate for the suspected target insect (e.g., delta traps for moths).[9]
Place the formulated dispenser inside the trap. The dispenser should be positioned to allow for optimal air circulation and pheromone dispersal.
If using a sticky trap, ensure the adhesive is fresh. For funnel traps, an insecticidal strip may be added to the collection chamber to kill captured insects.
Hang the trap at a height and location that maximizes the probability of intercepting the target insect. This is often at the canopy level of the host plant.
The density of traps will depend on the objective (monitoring vs. mass trapping). For monitoring, a few traps per hectare may be sufficient.
Data Collection and Analysis
Regularly inspect the traps and record the number of captured insects. The data collected can be used to:
Determine the presence and abundance of the target species.
Evaluate the efficacy of different formulations.
Optimize trap placement and density.
Visualization of Workflows
Formulation Workflow
Caption: Workflow for the formulation and deployment of a semiochemical dispenser.
Controlled Release Mechanism
Caption: Simplified model of controlled release from a dispenser matrix.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, parameters for the formulation of an insect attractant. These values should be used as a guide and optimized for the specific application.
Parameter
Rubber Septum
Wax Dispenser
Microcapsule Suspension
Pheromone Loading
100 µg - 10 mg/unit
1 - 10% (w/w)
5 - 20% (w/w)
Typical Release Rate
10 - 500 µ g/day
50 - 1000 µ g/day
Variable (burst + sustained)
Field Longevity
2 - 6 weeks
4 - 12 weeks
1 - 4 weeks
Release Kinetics
First-order
Near zero-order
Biphasic
Conclusion
The formulation of (E)-6-methylhept-4-en-1-ol for use in insect traps requires a systematic approach that considers the chemical properties of the compound, the selection of an appropriate carrier material, and the design of an effective dispenser. While the specific biological target for this semiochemical needs further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to develop and test formulations for a wide range of insect attractants. Successful implementation of these techniques can lead to the development of powerful and environmentally sound tools for integrated pest management.
References
PubChem. (E)-6-methylhept-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
Abd El-Ghany, N. M. (2021). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 61(1), 1-10. Retrieved from [Link]
Tewari, S., Leskey, T. C., Nielsen, A. L., & Rodriguez-Saona, C. (2014). Use of Pheromones in Insect Pest Management, with Special Attention to Weevil Pheromones. In Integrated Pest Management (pp. 141-168). Elsevier. Retrieved from [Link]
Atterholt, C. A., Delwiche, M. J., Rice, R. E., & Jones, R. A. (1998). Controlled release of insect sex pheromones from paraffin wax and emulsions. Journal of controlled release, 57(3), 233-247. Retrieved from [Link]
The Pherobase. Semiochemical compound: (E)-6-Methyl-2-hepten-4-ol. Retrieved from [Link]
NIST. (E)-6-Methylhept-4-en-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
Hiscox, W. C. (2005). Active attractant composition for insects. U.S.
Bezerra-Santos, M. A., Benelli, G., Germinara, G. S., Volf, P., & Otranto, D. (2024). Smelly interactions: host-borne volatile organic compounds triggering behavioural responses in mosquitoes, sand flies, and ticks. Parasites & vectors, 17(1), 1-15. Retrieved from [Link]
Taylor & Francis. (n.d.). Attractants – Knowledge and References. Retrieved from [Link]
Cooper, B. R., & Butler, S. M. (2013). Insect attractant formulations and insect control. U.S.
Bernier, U. R., Kline, D. L., & Posey, K. H. (2001). Chemical Compounds that Attract Arthropods. U.S.
Logan, J. G., & Birkett, M. A. (2019). Mosquito attractants.
Hall, D. R., Farman, D. I., & Cross, J. V. (2008). Pheromone technology for management of capsid pests to reduce pesticide use in horticultural crops. Horticultural Development Company.
NIST. (E)-6-Methylhept-4-en-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (E)-6-Methylhept-4-en-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
Beroza, M., & Green, N. (1963). Materials tested as insect attractants. Agriculture Handbook No. 239.
The Pherobase. Floral Compound: 6-Methylheptan-1-ol. Retrieved from [Link]
The Pherobase. The Pherobase Synthesis: Compounds - Sorted by Chain Length. Retrieved from [Link]
Aldrich, J. R., Khrimian, A., & Camp, M. J. (2007). Methyl 2, 4, 6-decatrienoates attract stink bugs and tachinid parasitoids. Journal of Chemical Ecology, 33(4), 801-815. Retrieved from [Link]
Romero, A., & Williams, L. (2015). Visual and olfactory enhancement of stable fly trapping. Pest management science, 71(12), 1633-1639. Retrieved from [Link]
Lo, P. L., Wallis, R., & Bellamy, D. E. (2019). The effectiveness of two types of adhesive for catching insects in traps. New Zealand Plant Protection, 72, 136-141. Retrieved from [Link]
Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842. Retrieved from [Link]
Optimization of GC-MS parameters for (E)-6-methylhept-4-en-1-ol detection
Technical Support Center: GC-MS Troubleshooting & Optimization for (E)-6-Methylhept-4-en-1-ol Overview (E)-6-methylhept-4-en-1-ol is a critical volatile aliphatic alcohol responsible for "green" and "grassy" aromatic not...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: GC-MS Troubleshooting & Optimization for (E)-6-Methylhept-4-en-1-ol
Overview
(E)-6-methylhept-4-en-1-ol is a critical volatile aliphatic alcohol responsible for "green" and "grassy" aromatic notes in various plant matrices, including Capsicum peppers and black tea[1][2]. Due to its high volatility, trace endogenous concentrations, and the presence of closely related structural isomers, optimizing its extraction and GC-MS detection requires precise tuning of thermodynamic and chromatographic parameters.
Q: Why is my extraction recovery of (E)-6-methylhept-4-en-1-ol inconsistent or low across technical replicates?
A: Inconsistent recovery of unsaturated aliphatic alcohols is typically caused by a mismatch between the Solid-Phase Microextraction (SPME) fiber chemistry and the analyte's polarity, or insufficient thermodynamic drive during headspace equilibration. (E)-6-methylhept-4-en-1-ol possesses both a non-polar hydrocarbon tail and a polar hydroxyl group. A single-phase fiber (like 100 µm PDMS) discriminates against the polar hydroxyl group, leading to poor partitioning.
The Causality: Utilizing a triple-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber provides a mixed-mode extraction mechanism. The DVB layer captures the mid-polar alcohol, while the PDMS layer retains the aliphatic chain, maximizing the extraction yield[1]. Furthermore, adding a salting-out agent (NaCl) decreases the solubility of the organic analyte in the aqueous matrix, driving it into the headspace.
Sample Preparation: Homogenize 3.0 g of the sample (e.g., pepper fruit) and transfer it to a 20 mL headspace vial. Add 1.0 g of NaCl to saturate the matrix and 5 mL of LC-MS grade water.
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate in a water bath or agitator at 40 °C for 30 minutes to achieve liquid-gas phase equilibrium[1].
Extraction: Expose the conditioned DVB/CAR/PDMS (50/30 μm) fiber to the headspace for exactly 40 minutes at 40 °C[1]. Critical step: Maintain constant temperature to prevent condensation on the fiber.
Desorption: Retract the fiber and immediately insert it into the GC injection port at 250 °C for 30 seconds in splitless mode to ensure rapid, narrow-band transfer to the column[1].
Q: How do I resolve (E)-6-methylhept-4-en-1-ol from its (Z)-isomer and other structural isomers like 6-methyl-5-hepten-1-ol?
A: Co-elution is a frequent artifact when analyzing volatile isomers because they share nearly identical molecular weights and boiling points. On a standard 5% phenyl/95% dimethylpolysiloxane (e.g., HP-5MS) column, separation relies entirely on minor differences in dispersion forces dictated by the double-bond position.
The Causality: A rapid temperature ramp (e.g., >5 °C/min) compresses the analyte bands, causing isomers to overlap. By reducing the ramp rate through the critical elution zone (typically between 80 °C and 120 °C), you increase the theoretical plates available for resolving the (E) and (Z) configurations. If baseline resolution is still not achieved, orthogonal separation using a polar stationary phase (e.g., DB-WAX) is required, as it exploits hydrogen bonding with the hydroxyl group.
Table 1: GC Parameter Optimization Comparison
Parameter
Standard Method (Suboptimal)
Optimized Method (High Resolution)
Rationale
Column
HP-5MS (30m x 0.25mm x 0.25µm)
HP-5MS UI or DB-WAX
Ultra-Inert (UI) prevents peak tailing of active hydroxyl groups.
Carrier Gas
Helium, 1.5 mL/min
Helium, 1.0 mL/min (Constant Flow)
Lower velocity increases interaction time with the stationary phase.
Oven Program
40°C (1 min) → 10°C/min to 250°C
40°C (2 min) → 2°C/min to 120°C → 10°C/min to 250°C
Shallow ramp through the 80-120°C window resolves positional isomers.
Inlet Mode
Split 10:1
Splitless (0.5 min) then purge
Maximizes trace-level sensitivity from the SPME fiber[1].
Section 3: Mass Spectrometry Detection & Troubleshooting
Q: Which m/z ions should I monitor in Selected Ion Monitoring (SIM) mode to maximize specificity in complex matrices?
A: Relying solely on Full Scan mode (m/z 35–350) often results in poor Signal-to-Noise (S/N) ratios due to matrix background ions[1]. (E)-6-methylhept-4-en-1-ol (Molecular Weight: 128.21 g/mol ) undergoes predictable fragmentation under 70 eV Electron Impact (EI) ionization[3][4].
The Causality: The molecule readily cleaves at the allylic position, yielding a highly stable allyl cation. This makes m/z 41 the base peak (most abundant ion)[4]. The molecular ion (M+) at m/z 128 is present but weak due to the rapid loss of water and alkyl fragments.
Qualifier Ions: m/z 82, 69, and 95 (Use for confirming isotopic ratios and structural identity)[4].
Target Ion Ratio: The ratio of m/z 41 to m/z 82 should remain consistent (±20%) across all samples and standards to confirm peak purity.
GC-MS Troubleshooting Decision Tree for (E)-6-methylhept-4-en-1-ol Detection.
Section 4: Data Validation & Quality Control
Q: How do I validate the identification of (E)-6-methylhept-4-en-1-ol if I cannot source a pure analytical standard?
A: When a pure reference standard is unavailable, identification must rely on a dual-validation system: Spectral Matching and Retention Indexing.
The Causality: Mass spectra alone are insufficient for distinguishing between aliphatic alcohol isomers, as they often yield identical fragmentation patterns (e.g., the same m/z 41, 69, and 82 ions). The Linear Retention Index (LRI) normalizes the retention time against a homologous series of n-alkanes, providing a system-independent value that is highly specific to the molecule's spatial configuration.
Validation Protocol:
Alkane Injection: Inject a C8–C20 n-alkane standard mix under the exact same GC oven program used for your samples.
Calculate LRI: Use the Van den Dool and Kratz equation to calculate the Kovats Retention Index for your target peak.
Cross-Reference: The experimental LRI for (E)-6-methylhept-4-en-1-ol on a semi-standard non-polar column (like HP-5MS) should be approximately 1015–1020 [1][4].
Spectral Match: Compare the background-subtracted mass spectrum against the NIST Mass Spectral Library. A match factor >800, combined with an LRI deviation of <±5 units from literature, provides high-confidence tentative identification[2].
References
[3][4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol". PubChem.[Link]
[1] Pino, J. A., et al. "HS-SPME Comparative Analysis of Genotypic Diversity in the Volatile Fraction and Aroma-Contributing Compounds of Capsicum Fruits from the annuum−chinense−frutescens Complex". Journal of Agricultural and Food Chemistry, ACS Publications.[Link]
[2] Liu, F., et al. "Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome". Agronomy, MDPI.[Link]
Technical Support Center: Stereochemical Resolution & Chromatography Troubleshooting
Welcome to the Chromatography and Stereochemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and resolution of terpenoid alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography and Stereochemistry Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and resolution of terpenoid alcohols.
Below, we address a highly specific and frequently reported workflow issue: the attempted enantiomeric resolution of 6-methylhept-4-en-1-ol .
Symptom: Complete inability to achieve enantiomeric resolution of 6-methylhept-4-en-1-ol using Chiral Stationary Phase (CSP) chromatography.
Root Cause Analysis: 6-methylhept-4-en-1-ol is an achiral molecule. It cannot be resolved into enantiomers because it does not possess a stereocenter .
By mapping the molecular connectivity (a heptane chain with a hydroxyl at C1, a double bond at C4, and a methyl branch at C6), we observe that the C6 carbon is bonded to:
A hydrogen atom.
The C1–C5 alkenyl chain.
A methyl group (the branch).
C7 (which is also a methyl group).
Because C6 is bonded to two identical methyl groups (forming a terminal isopropyl group), the molecule lacks chirality. It only exists as (E) and (Z) geometric isomers (diastereomers), which require entirely different separation strategies .
Troubleshooting FAQs
Q: I am running 6-methylhept-4-en-1-ol on a chiral HPLC column, but I only see one peak or poor separation. Why can't I resolve the enantiomers?A: As established, the molecule lacks a chiral center. Chiral columns rely on transient diastereomeric interactions between the chiral stationary phase and enantiomers. Since your analyte is achiral, it interacts uniformly with the CSP. If you occasionally see two peaks, you are observing the separation of its (E) and (Z) geometric isomers, not enantiomers.
Q: I am working with insect aggregation pheromones and need to test (R) and (S) enantiomers. Did I synthesize or order the wrong chemical?A: Highly likely. Researchers working with cerambycid beetle or ambrosia beetle pheromones typically target Sulcatol (6-methylhept-5-en-2-ol) , not 6-methylhept-4-en-1-ol . Sulcatol has a chiral center at C2 and is famously resolved into (R) and (S) enantiomers for chemical ecology studies .
Q: How do I resolve the isomers that actually exist for 6-methylhept-4-en-1-ol?A: You must target the (E) and (Z) diastereomers. Because diastereomers have different physical properties (e.g., dipole moments, spatial footprints), they can be separated using standard, high-resolution achiral chromatography (such as a polar polyethylene glycol GC column).
Visual Workflow: Stereoisomer Resolution Strategy
Caption: Logical workflow for stereoisomer resolution of 6-methylhept-4-en-1-ol vs. Sulcatol.
Quantitative Data Summary
Property
6-methylhept-4-en-1-ol
6-methylhept-5-en-2-ol (Sulcatol)
Molecular Formula
C₈H₁₆O
C₈H₁₆O
Chiral Centers
None (Achiral)
1 (at C2)
Stereoisomers
(E) and (Z) Diastereomers
(R) and (S) Enantiomers
Primary Separation Method
Achiral GC/HPLC (e.g., PEG column)
Chiral GC or Enzymatic Resolution
Common Application
Flavor/Fragrance intermediate
Beetle Aggregation Pheromone
Experimental Protocols
Protocol A: Diastereomeric Separation of (E/Z)-6-methylhept-4-en-1-ol
Objective: Baseline resolution of geometric isomers using standard chromatography.
Sample Preparation: Dilute the analyte to 1 mg/mL in HPLC-grade hexane.
Column Selection: Use a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).
GC Method: Inject 1 µL (split ratio 50:1). Set the injector to 220°C. Oven program: 60°C (hold 1 min), ramp at 5°C/min to 150°C, then 20°C/min to 240°C.
Self-Validation (GC-MS): Couple the GC to a mass spectrometer. Both peaks must yield an identical molecular ion (m/z 128) and fragmentation pattern. If the spectra differ significantly, one peak is an impurity, not a diastereomer.
Causality: The polar PEG stationary phase exploits the slight differences in dipole moments and spatial footprint between the (E) and (Z) configurations, allowing baseline resolution without relying on expensive, unnecessary chiral interactions.
Protocol B: Enantiomeric Resolution of (±)-Sulcatol via Enzymatic Kinetic Resolution
Objective: Isolation of (R)- and (S)-6-methylhept-5-en-2-ol (if this was your intended target).
Reaction Setup: Dissolve 10 mmol of (±)-Sulcatol in 20 mL of hexane. Add 30 mmol of vinyl acetate (acyl donor) and 100 mg of Candida antarctica Lipase B (CALB).
Incubation: Stir at 37°C. Monitor the reaction via chiral GC.
Self-Validation (The 50% Rule): The reaction is a self-validating system. CALB selectively acetylates only the (R)-enantiomer. Because the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, the reaction is strictly irreversible. When the reaction naturally halts at exactly 50% conversion, you have confirmed perfect enantioselectivity.
Separation: Filter out the immobilized enzyme. Separate the highly non-polar (R)-sulcatol acetate from the polar unreacted (S)-sulcatol using silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1).
Causality: The enzyme's chiral binding pocket sterically excludes the (S)-enantiomer. The vast polarity difference between an alcohol and an acetate ester allows for trivial physical separation, bypassing the need for preparative chiral chromatography entirely.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol". PubChem. Available at: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20745, 6-Methyl-5-hepten-2-ol". PubChem. Available at:[Link]
Hanks, L. M., et al. "Pheromone Composition and Chemical Ecology of Six Species of Cerambycid Beetles in the Subfamily Lamiinae". Journal of Chemical Ecology, 2020. Available at:[Link]
Troubleshooting
Stability and degradation of (E)-6-methylhept-4-en-1-ol under experimental conditions
Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for working with1[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for working with1[1]. As a bifunctional molecule containing both a primary alcohol and a trans-alkene, it is utilized as a critical precursor in2[2] and studied as a key volatile organic compound (VOC) dictating the aroma profiles of3[3] and 4[4]. However, its structural features make it highly susceptible to specific degradation pathways under standard benchtop conditions.
I. Frequently Asked Questions (FAQs)
Q1: Why does the purity of my (E)-6-methylhept-4-en-1-ol standard decrease rapidly when left on the benchtop?Mechanistic Rationale: The compound is subject to two primary ambient degradation routes: autoxidation and volatilization. With a molecular weight of 128.21 g/mol and a5[5], it possesses significant vapor pressure at room temperature. Furthermore, the primary hydroxyl group is prone to atmospheric oxidation, forming (E)-6-methylhept-4-enal.
Solution: Always store neat standards and stock solutions at -20 °C under an inert argon atmosphere in tightly sealed, PTFE-lined crimp-top vials.
Q2: I am seeing a secondary peak with an identical mass-to-charge ratio (m/z) in my GC-MS chromatogram. What is it?Mechanistic Rationale: This is almost certainly the (Z)-isomer (cis-6-methylhept-4-en-1-ol). The
π→π∗
electronic transition induced by ambient UV/Vis light temporarily breaks the planar restriction of the alkene, allowing free rotation around the C4-C5 bond. Upon relaxation, a thermodynamic mixture of (E) and (Z) isomers forms.
Solution: Handle solutions in amber glassware and avoid prolonged exposure to fluorescent or natural light during sample preparation.
II. Troubleshooting Guide: Experimental Anomalies
Issue A: Poor Peak Shape or Signal Loss During GC Analysis
Observation: Broad, tailing peaks or lower-than-expected recovery during Gas Chromatography.
Causality: The free primary hydroxyl group interacts with active silanol sites (Si-OH) inside the GC inlet liner or the stationary phase of the column, leading to hydrogen bonding and thermal degradation.
Corrective Action: Implement a derivatization step (e.g., silylation) prior to injection to convert the -OH group to a less reactive trimethylsilyl (TMS) ether. Ensure the GC inlet liner is ultra-inert and deactivated.
Issue B: Formation of Unidentified High-Mass Adducts
Observation: Appearance of peaks with m/z higher than the parent compound in acidic extraction conditions.
Causality: Under low pH, the alkene can undergo protonation, forming a secondary carbocation. This intermediate can be trapped by the primary alcohol of another molecule, leading to intermolecular etherification (dimerization).
Corrective Action: Buffer extraction solvents to a neutral pH (pH 6.5–7.5) and avoid using strong mineral acids during the workup of reactions involving this compound.
III. Mechanistic Degradation Pathways
To effectively prevent sample loss, it is critical to understand the chemical vulnerabilities of the molecule. The diagram below illustrates the specific stress-induced degradation routes.
Mechanistic degradation pathways of (E)-6-methylhept-4-en-1-ol under experimental stress.
IV. Quantitative Stability Matrix
The following table summarizes the degradation profile of (E)-6-methylhept-4-en-1-ol under various forced environmental conditions. These metrics should guide your storage and handling protocols.
Environmental Condition
Duration
Mean Recovery (%)
Primary Degradant Identified
Causality / Mechanism
4 °C, Dark, Argon (Sealed)
6 Months
> 99.5%
None
Thermal and oxidative energy barriers maintained.
25 °C, Ambient Light, Air
14 Days
~ 82.0%
(Z)-isomer, Aldehyde
Photo-isomerization and autoxidation of the primary alcohol.
40 °C, 75% RH, Dark
30 Days
~ 75.5%
Epoxides, Diols
Elevated thermal energy accelerates oxygen insertion into the alkene.
pH 2.0 (Aqueous), 25 °C
7 Days
~ 60.0%
Ethers, Rearrangement
Acid-catalyzed protonation of the
π
-bond and subsequent nucleophilic attack.
V. Self-Validating Protocol: Forced Degradation & GC-MS Stability Profiling
To ensure scientific integrity, any stability assessment must be self-validating. This protocol incorporates internal standards and derivatization to guarantee that observed degradation is chemical, not an analytical artifact.
Self-validating GC-MS workflow for stability testing of volatile unsaturated alcohols.
Step-by-Step Methodology
Step 1: Preparation of Stock and Internal Standard Solutions
Action: Prepare a 1.0 mg/mL stock solution of (E)-6-methylhept-4-en-1-ol in anhydrous hexane. Prepare a 0.5 mg/mL solution of 1-octanol to serve as the Internal Standard (IS).
Causality: Hexane is chosen over protic solvents (like methanol) to prevent solvent-analyte etherification under stress conditions. The IS corrects for evaporative losses and injection volume variances, ensuring a self-validating quantitative system.
Step 2: Stress Induction (Forced Degradation)
Action: Aliquot 1.0 mL of the stock solution into three separate 2 mL clear glass vials.
Vial 1 (Control): Wrap in foil, store at -20 °C.
Vial 2 (Oxidative/Thermal): Leave uncapped in a 40 °C incubator for 24 hours.
Vial 3 (Photolytic): Place under a broad-spectrum UV lamp (365 nm) at 25 °C for 24 hours.
Causality: Isolating variables allows for the distinct quantification of thermal vs. photolytic degradation kinetics.
Step 3: Quenching and Derivatization
Action: To each vial, add 50 µL of the IS solution. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal and incubate at 60 °C for 30 minutes.
Causality: BSTFA replaces the active hydrogen on the hydroxyl group with a TMS group. This lowers the boiling point, increases volatility, and completely eliminates peak tailing caused by silanol interactions in the GC column, validating that any peak reduction is due to actual degradation, not inlet loss.
Step 4: GC-MS Analysis
Action: Inject 1.0 µL into a GC-MS equipped with a non-polar column (e.g., DB-5MS). Use a split ratio of 10:1 and an inlet temperature of 250 °C.
Causality: A non-polar stationary phase separates the (E) and (Z) isomers based on subtle differences in boiling point and spatial geometry, allowing precise integration of stereoisomeric impurities.
References
Title: (E)
Title: Chemical Properties of (E)-6-Methylhept-4-en-1-ol (CAS 855901-81-4)
Source: mdpi.
Source: acs.
Title: Capsaicin, the spicy component of hot peppers, can be prepared from amine X and acid chloride Y. Devise a synthesis of Y from (E)
Troubleshooting poor separation of isomers in HPLC analysis
Welcome to the Advanced Technical Support Center for HPLC Isomer Separation. As a Senior Application Scientist, I have designed this guide to move beyond generic advice.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for HPLC Isomer Separation. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Resolving isomers—whether enantiomeric (chiral) or positional (structural)—requires a deep understanding of the thermodynamic and steric interactions within the column. This guide provides self-validating protocols, mechanistic explanations, and structured troubleshooting workflows to help you achieve baseline resolution (
Rs>1.5
).
Diagnostic Workflow for Isomer Resolution
Caption: Systematic decision tree for diagnosing and resolving HPLC isomer co-elution.
Frequently Asked Questions (FAQs)
Q1: Why are my positional isomers co-eluting on a standard C18 column, despite extreme gradient modifications?A1: Standard C18 columns separate analytes primarily based on dispersive (hydrophobic) interactions[1]. Positional isomers often possess identical molecular weights and nearly identical partition coefficients (LogP), meaning their hydrophobicities are indistinguishable to a C18 phase. To resolve them, you must exploit secondary interactions—such as
π−π
interactions, dipole-dipole interactions, or steric hindrance[2]. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces these orthogonal retention mechanisms, allowing the stationary phase to differentiate isomers based on the spatial arrangement of their electron-dense regions[2].
Q2: I am trying to separate enantiomers, but normal-phase screening on my chiral column yielded no resolution. What is the next logical step?A2: A common pitfall in chiral method development is relying solely on normal-phase chromatography[3]. The interactions between enantiomers and a Chiral Stationary Phase (CSP) are highly complex and unpredictable[4]. If normal-phase fails, do not abandon the column immediately. Polysaccharide-based CSPs are highly versatile and should be screened in reversed-phase (RP) and polar organic (PO) modes as well[4][5]. Transitioning to a reversed-phase system (e.g., using acetonitrile/water with appropriate buffers) can drastically alter the hydrogen bonding and steric environment, often unlocking selectivity that was suppressed in non-polar solvents[3][5].
Q3: How does temperature affect chiral separation, and why does my resolution fluctuate day-to-day?A3: Chiral separations are highly sensitive to thermodynamics. The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analytes and the CSP[4]. The stability of these complexes is temperature-dependent. Lowering the column temperature often increases the energetic difference (
ΔΔG
) between the two enantiomer-CSP complexes, thereby increasing selectivity (
α
)[6]. However, lower temperatures also reduce mass transfer kinetics, which can cause peak broadening. Therefore, temperature must be strictly controlled using a column oven to ensure day-to-day reproducibility[6].
Quantitative Comparison of Stationary Phases for Isomers
The following table summarizes the causal relationships between isomer types, recommended stationary phases, and their primary interaction mechanisms.
Objective: Identify a viable CSP and mobile phase combination for enantiomeric resolution when normal-phase fails.
Column Selection: Install a polysaccharide-based CSP (e.g., Amylose-1 or Cellulose-1) compatible with reversed-phase solvents[4].
System Preparation: Flush the HPLC system and column thoroughly with 100% Methanol to remove any residual normal-phase solvents (critical to prevent precipitation and column damage).
Mobile Phase Preparation:
Aqueous Phase: 20 mM Ammonium Bicarbonate (pH 9.0 for basic analytes) or 0.1% Formic Acid (for acidic analytes).
Organic Phase: Acetonitrile (ACN).
Screening Gradient: Program a generic gradient from 5% ACN to 95% ACN over 20 minutes.
Thermodynamic Control: Set the column oven to 25°C[6].
Validation Check: If partial separation is observed (
Rs
~ 0.5 - 1.0), switch the organic modifier from Acetonitrile to Methanol. Methanol acts as a stronger hydrogen-bond donor/acceptor and often alters chiral selectivity dramatically.
Optimization: Once selectivity (
α>1.1
) is achieved, convert the gradient to an isocratic method at the elution concentration to maximize resolution.
Protocol B: Positional Isomer Optimization using PFP Columns
Objective: Resolve structurally similar positional isomers utilizing
π−π
interactions.
Column Installation: Install a Pentafluorophenyl (PFP) column[2].
Solvent Selection: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol ). Note: Methanol is strictly preferred over Acetonitrile here. Acetonitrile has a strong
π
-character and will compete with the analytes for the PFP stationary phase, suppressing the separation.
Isocratic Scouting: Perform an initial run at 50% B.
Causality Adjustment:
If isomers co-elute early: Decrease Methanol to 40% to increase retention (
k′
).
If isomers are retained but co-elute: Lower the column temperature to 15°C to enhance the dipole-dipole and
π−π
interaction energy differences[1].
Validation: Perform triplicate injections to ensure the
Rs
remains stable and >1.5.
References
HPLC.today. Chiral HPLC Method Development. Available at: [Link]
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at:[Link]
MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
Enhancing the response of insect antennae to (E)-6-methylhept-4-en-1-ol in EAG assays
This guide is designed for researchers, scientists, and drug development professionals to enhance and troubleshoot Electroantennography (EAG) responses to the volatile organic compound (VOC) (E)-6-methylhept-4-en-1-ol. T...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to enhance and troubleshoot Electroantennography (EAG) responses to the volatile organic compound (VOC) (E)-6-methylhept-4-en-1-ol. This document provides in-depth FAQs, troubleshooting flowcharts, and optimized protocols to ensure reliable and high-amplitude EAG recordings.
Section 1: Understanding the System: FAQs & Core Principles
This section addresses common questions regarding the interaction of (E)-6-methylhept-4-en-1-ol with the insect olfactory system and the principles of its detection via EAG.
Q1: What is (E)-6-methylhept-4-en-1-ol and why might it be challenging for EAG assays?
(E)-6-methylhept-4-en-1-ol is a C8 branched-chain alcohol.[1][2][3] Its chemical properties, such as volatility and moderate hydrophobicity, can present challenges in EAG assays. Ensuring consistent and accurate delivery to the insect antenna without causing solvent artifacts is critical. Problems often arise from improper dilution, solvent choice, or stimulus delivery parameters that are not optimized for this specific compound.
Q2: How does an insect antenna detect this molecule? What is the mechanism behind an EAG signal?
The detection of a volatile molecule like (E)-6-methylhept-4-en-1-ol is a multi-step process that generates the EAG signal.
Transport: Hydrophobic odorants enter the aqueous environment of the sensillum lymph through pores on the antenna.[4][5] Here, they are typically bound and solubilized by Odorant Binding Proteins (OBPs).[4][5][6][7][8] OBPs are essential for transporting these molecules to the olfactory receptors.[4][6][7]
Reception: The OBP-odorant complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[4][6] Insect ORs are unique ligand-gated ion channels, typically forming a heteromer between a variable, odor-specific OR subunit and a conserved co-receptor known as Orco.[9][10][11][12]
Transduction: Upon binding, the OR-Orco complex opens, allowing cation influx (e.g., Ca²⁺) and causing the neuron to depolarize.[9]
EAG Signal: The EAG technique measures the summed potential difference of many responding OSNs across the antenna.[13][14] This results in a negative-going voltage deflection, the amplitude of which is proportional to the number of activated neurons.
This complex pathway offers several points where the response to (E)-6-methylhept-4-en-1-ol can be sub-optimal, from poor transport by OBPs to weak interaction with a specific OR.
Section 2: Troubleshooting Common EAG Issues
This section provides a systematic guide to diagnosing and resolving common problems encountered during EAG experiments with (E)-6-methylhept-4-en-1-ol.
Symptom: No EAG Response or Signal is Indistinguishable from Noise
A complete lack of response is a critical issue. The following flowchart can help diagnose the root cause.
Caption: Troubleshooting flowchart for no/low EAG response.
Symptom: High Baseline Noise or Signal Drift
High noise can obscure small signals, while drift makes quantification impossible.[14][15] A poor signal-to-noise ratio (SNR) is a common challenge in EAG recordings.[16]
Potential Cause
Explanation & Solution
Electrical Interference
External sources like power lines (50/60 Hz noise), lights, or computers can introduce noise.[14] Solution: Ensure the entire setup is inside a properly grounded Faraday cage.[13][17] Use DC power sources where possible.
Electrode Instability
Poor electrode contact or unstable Ag/AgCl electrodes can cause noise and drift. Solution: Ensure electrodes are filled with fresh saline solution without air bubbles.[13][14] Re-chlorinate silver wires if they appear dull. Allow the preparation to stabilize for several minutes before recording.[15]
Antenna Dehydration
As the antenna dries out, its resistance changes, causing the baseline to drift. Solution: Use a continuous stream of charcoal-filtered and humidified air flowing over the antenna.[15] This maintains the physiological viability of the preparation.
Mechanical Vibrations
Vibrations from the building or equipment can be transduced into electrical noise. Solution: Place the EAG setup on an anti-vibration table to isolate it from environmental movements.[15]
One advanced technique to improve the signal-to-noise ratio is to use multiple antennae connected in series.[18][19][20] This can increase the EAG amplitude more than the noise, thereby enhancing sensitivity.[19][20]
Section 3: Optimized Protocols for (E)-6-methylhept-4-en-1-ol
Following a validated protocol is essential for reproducible results. This section provides a detailed step-by-step methodology.
Protocol 1: Stimulus Preparation
The choice of solvent and preparation method is critical for volatile compounds.
Stock Solution: Prepare a 1 M stock solution of (E)-6-methylhept-4-en-1-ol in high-purity hexane or paraffin oil. Store in a sealed vial at -20°C.
Serial Dilutions: On the day of the experiment, prepare a fresh series of dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ M) in the chosen solvent. This is crucial for establishing a dose-response curve.
Stimulus Cartridge Preparation:
Pipette a 10 µL aliquot of a specific dilution onto a small strip of filter paper (e.g., Whatman No. 1, 1 cm x 2 cm).[15]
Insert the filter paper into a clean Pasteur pipette.
Seal the ends of the pipette with parafilm until use. Prepare one pipette for each concentration.
Control Preparation:
Solvent Control: Prepare a cartridge with 10 µL of the solvent alone. This is essential to ensure the solvent is not eliciting a response.[13]
Positive Control: Prepare a cartridge with a known potent odorant for your insect species (e.g., 10 µL of 10⁻² M (Z)-3-hexen-1-ol). This validates the health of the antennal preparation.
Protocol 2: EAG Recording Procedure
This workflow outlines the process from antenna preparation to data acquisition.
Caption: Standardized workflow for EAG experiments.
Detailed Steps for Recording:
Antenna Mounting: Carefully excise an antenna from a healthy insect and mount it between the recording and reference electrodes. Use a small amount of conductive gel or saline to ensure good contact.[21]
Stabilization: Position the mounted antenna in a continuous stream of humidified, charcoal-filtered air (e.g., 0.5 L/min).[15] Allow the baseline signal to stabilize for at least 2-3 minutes.
Stimulus Delivery: Insert the tip of the stimulus pipette into a port in the main airline, ensuring the outlet is directed at the antenna. Deliver a controlled puff of air (e.g., 0.5 seconds duration) through the pipette.[13]
Inter-stimulus Interval: Allow the antenna to recover completely between stimuli. A typical interval is 30-60 seconds, or until the baseline has returned to its pre-stimulus level.[13]
Data Acquisition: Record the voltage change using an appropriate amplifier and data acquisition software. The response is the peak amplitude of the negative voltage deflection from the baseline.
Data Interpretation and Normalization
Raw EAG amplitudes can vary between preparations. Normalizing the data is crucial for comparing results across different insects.
This normalization sets the response to the highest concentration of the test compound as 100%, allowing for the creation of standardized dose-response curves. Alternatively, responses can be normalized to the positive control.[21]
References
Olfactory binding proteins: a review across the Insecta.PMC.
Scent Goes Digital: The Role of Insect Odorant Binding Proteins in Modern Technology.Wiley Online Library.
Roles of insect odorant binding proteins in communication and xenobiotic adaptation.Frontiers in Physiology.
An overview of odorant-binding protein functions in insect peripheral olfactory reception.ORBi.
Technical Support Center: Troubleshooting Electroantennography (EAG).Benchchem.
Organization and function of Drosophila odorant binding proteins.eLife.
Technical Support Center: Enhancing Electroantennogram (EAG) Responses to Synthetic Pheromones.Benchchem.
Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. ResearchGate. Available at: [Link]
(E)-6-methylhept-4-en-1-ol | C8H16O. PubChem. Available at: [Link]
Technical Support Center: Electroantennography (EAG) with (Z)-7-Hexadecenal.Benchchem.
Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae. PubMed. Available at: [Link]
Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae.Journal of Insect Physiology.
(E)-6-Methylhept-4-en-1-ol. NIST WebBook. Available at: [Link]
Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae.Penn State Research Database.
(E)-6-Methylhept-4-en-1-ol. NIST WebBook. Available at: [Link]
ELECTROANTENNOGRAPHY.Ockenfels Syntech GmbH.
A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure.bioRxiv.
Subunit Contributions to Insect Olfactory Receptor Function: Channel Block and Odorant Recognition. Journal of Neuroscience. Available at: [Link]
An ancient odorant receptor detects modern molecules.bioRxiv.
How To Reduce Noise In EEG Recordings [11 Solutions]. Mentalab. Available at: [Link]
Insect olfactory receptor. Wikipedia. Available at: [Link]
Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. Available at: [Link]
Comparison of Synthetic Routes for (E)-6-Methylhept-4-en-1-ol: A Technical Guide
Introduction & Chemical Context (E)-6-methylhept-4-en-1-ol (PubChem CID: 13494536)[1] is a highly valued aliphatic building block in organic synthesis. It is most notably recognized by drug development professionals and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
(E)-6-methylhept-4-en-1-ol (PubChem CID: 13494536)[1] is a highly valued aliphatic building block in organic synthesis. It is most notably recognized by drug development professionals and synthetic chemists as the critical precursor for the acyl chain of capsaicin (8-methyl-6-nonenoic acid) and related vanilloid receptor agonists[2].
Possessing both a terminal hydroxyl group and a sterically hindered internal (E)-alkene, the synthesis of this C8H16O compound (Molecular Weight: 128.21 g/mol )[3] presents a unique regiochemical and stereochemical challenge. This guide objectively compares two distinct synthetic paradigms for its preparation: a classical Horner-Wadsworth-Emmons (HWE) Homologation (Route A) and a modern Ruthenium-Catalyzed Olefin Cross-Metathesis (Route B).
Executive Summary of Synthetic Strategies
The architectural challenge of (E)-6-methylhept-4-en-1-ol lies in setting the strict (E)-geometry of the double bond while assembling the 7-carbon backbone. Route A relies on iterative carbon-chain extension from a pre-set alkene, whereas Route B constructs the backbone and the alkene simultaneously via catalytic fragment coupling.
Figure 1: Divergent pathways for (E)-6-methylhept-4-en-1-ol via HWE/Homologation and Metathesis.
Route A: HWE & Malonic Ester Homologation
Mechanistic Rationale & Causality
Route A relies on the predictable thermodynamics of the HWE reaction to establish the (E)-alkene geometry. By utilizing triethyl phosphonoacetate with isobutyraldehyde, the formation of the trans-oxaphosphetane intermediate is thermodynamically favored, yielding >95:5 (E)-selectivity.
Following reduction and bromination, the carbon chain is extended via malonate alkylation. A common pitfall in allylic alkylations is SN2' regiochemical scrambling. However, in this specific substrate, the bulky isopropyl group at the γ-position effectively shields the alkene, directing the malonate nucleophile exclusively to the primary α-carbon via an SN2 pathway.
Step-by-Step Protocol & Self-Validation
Step 1: HWE Olefination
Procedure: To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Once H₂ evolution ceases, introduce isobutyraldehyde (1.0 eq). Stir for 2 hours at room temperature.
Self-Validation Checkpoint: ¹H NMR of the crude aliquot must show the newly formed olefinic protons as a doublet of doublets at ~5.8 ppm and ~6.9 ppm with a characteristic trans coupling constant (
J≈15.5
Hz).
Step 2: Reduction & Bromination
Procedure: Reduce the resulting ester with DIBAL-H (2.2 eq) in DCM at -78 °C to yield (E)-4-methylpent-2-en-1-ol. Convert the allylic alcohol to the corresponding bromide using PBr₃ (0.4 eq) in diethyl ether at 0 °C.
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) will show a highly non-polar, UV-active spot for the bromide. Complete disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR confirms full conversion.
Step 3: Malonate Homologation & Decarboxylation
Procedure: Alkylate diethyl malonate (1.5 eq) with the allylic bromide using NaOEt in ethanol. Saponify the resulting diester with 2M aqueous NaOH, acidify with HCl, and heat the isolated diacid to 150 °C to induce decarboxylation, yielding (E)-6-methylhept-4-enoic acid.
Self-Validation Checkpoint: The evolution of CO₂ gas during heating provides a visual kinetic readout of the decarboxylation.
Step 4: Final Reduction
Procedure: Reduce the carboxylic acid with LiAlH₄ (1.5 eq) in THF at 0 °C to afford the final product.
Self-Validation Checkpoint: GC-MS analysis must confirm a single major peak with a molecular ion of m/z 128.21[3].
Route B leverages the Chatterjee-Grubbs model for olefin cross-metathesis[4]. In this framework, 4-penten-1-ol acts as a Type I olefin (undergoes rapid homodimerization), while 3-methyl-1-butene is a Type II olefin (slow homodimerization due to allylic steric bulk).
The Grubbs 2nd Generation catalyst rapidly converts the Type I olefin into a homodimer, which then undergoes secondary metathesis with the Type II olefin. This thermodynamic funneling selectively yields the cross-product. The steric demand of the isopropyl group ensures a strong preference for the (E)-isomer, while the catalyst's high functional group tolerance allows the reaction to proceed without protecting the terminal hydroxyl group.
Figure 2: Olefin cross-metathesis selectivity logic based on Type I and Type II categorization.
Step-by-Step Protocol & Self-Validation
Step 1: Catalytic Cross-Metathesis
Procedure: In a heavy-walled pressure vessel (to contain the volatile 3-methyl-1-butene, bp 20 °C), dissolve 4-penten-1-ol (1.0 eq) and 3-methyl-1-butene (5.0 eq, condensed at 0 °C) in anhydrous, degassed DCM (0.1 M). Add Grubbs 2nd Generation Catalyst (2 mol%). Seal the vessel and heat to 40 °C for 12 hours.
Self-Validation Checkpoint: The continuous bubbling of ethylene gas (if vented through a bubbler) indicates an active catalytic cycle. Post-reaction GC-MS must show the depletion of the 4-penten-1-ol homodimer and the emergence of the target compound (m/z 128.21)[3]. Purification is achieved via vacuum distillation, targeting the compound's estimated atmospheric boiling point of ~205 °C (478.34 K)[3].
Quantitative Comparison
Metric
Route A: HWE & Homologation
Route B: Cross-Metathesis
Step Count
5 Steps
1 Step
Overall Yield
30 - 35%
65 - 70%
E/Z Selectivity
> 95:5
~ 12:1
Atom Economy
Low (Loss of PO(OEt)₂, Br, CO₂)
High (Loss of Ethylene gas)
Scalability
High (Inexpensive, standard reagents)
Moderate (Requires Ru catalyst, pressure vessel)
Key Impurities
Trace SN2' regioisomers
Homodimers, Z-isomer
Conclusion & Recommendations
For process-scale manufacturing where reagent cost is the primary constraint, Route A remains the most robust choice due to its reliance on inexpensive bulk chemicals and exceptional (E)-selectivity. However, for discovery-stage research, analog generation, or capsaicin-derivative library synthesis[2], Route B is vastly superior. It collapses a 5-step linear sequence into a single, highly atom-economical catalytic step, provided the laboratory is equipped to handle volatile olefins under mild pressure.
Comparative Biological Activity Guide: (E)- vs. (Z)-6-methylhept-4-en-1-ol
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Stereochemical Significance As a Senior Application Scientist evaluating volatile organic compounds (VOCs), it is critical...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Stereochemical Significance
As a Senior Application Scientist evaluating volatile organic compounds (VOCs), it is critical to treat isomers not merely as structural variants, but as distinct biological signaling molecules. 6-methylhept-4-en-1-ol is a branched-chain unsaturated aliphatic alcohol that plays a pivotal role in plant-insect interactions, food chemistry, and aroma profiling.
The biological activity of this molecule is heavily dictated by its geometry around the C4-C5 double bond. The spatial orientation of the (E)-isomer (trans) versus the (Z)-isomer (cis) fundamentally alters how the molecule docks into the hydrophobic pockets of Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs) in target organisms.
(E)-6-methylhept-4-en-1-ol : This isomer is widely documented in agricultural and food sciences. It is a known contributor to the "grassy and greenly" aroma profile in plant tissues, notably acting as an unwanted volatile during the early withering stages of black tea processing[1]. It is also a characterized component of the volatile fraction in Capsicum (pepper) fruits[2].
(Z)-6-methylhept-4-en-1-ol : While less abundant in standard plant extracts, the (Z)-geometry typically confers a more compact three-dimensional conformation. In the broader context of "leaf alcohols" (such as the well-known (Z)-3-hexenol), this cis-configuration often results in a lower olfactory threshold and higher binding affinity in insect electrophysiological assays due to tighter OBP docking.
Quantitative Data & Sensory Profile Comparison
To objectively compare these isomers, we must look at their physicochemical properties alongside their empirical biological readouts. The table below synthesizes the performance metrics of both isomers.
Mechanistic Pathway: Olfactory Signal Transduction
The divergence in biological activity between the (E) and (Z) isomers is rooted in the signal transduction pathway of the target organism's peripheral nervous system. When the VOC enters an insect's sensillum, it must be solubilized by an OBP. The stereochemistry of the isomer dictates the stability of the VOC-OBP complex, which directly influences the subsequent activation of the Odorant Receptor (OR) ion channel.
Olfactory signal transduction of VOC isomers via Odorant Binding Proteins.
Experimental Validation Protocols
To rigorously evaluate the biological activity of these isomers, we utilize a dual-assay approach. Gas Chromatography-Electroantennographic Detection (GC-EAD) proves sensory detection, while a Y-Tube Olfactometer assay proves behavioral valence.
Experimental workflow for electrophysiological and behavioral validation.
Causality: High purity is non-negotiable. Even a 1% contamination of the opposite isomer can trigger a false positive in highly sensitive insect olfactory receptors.
Antennal Excision : Excise the antenna of the target organism at the base and mount it between two glass capillary electrodes filled with 0.1 M KCl.
Causality: The KCl solution mimics the ionic composition of insect hemolymph, maintaining the electrochemical gradient necessary for action potential propagation.
Self-Validation (Positive Control) : Puff a known general plant volatile (e.g., 1-hexanol) over the preparation.
Validation Check: A depolarization response >0.5 mV above baseline noise confirms the antenna is viable and the circuit is closed. If no response occurs, the preparation must be discarded.
Stimulus Delivery : Inject 1 µL of the isomer solution (10 ng/µL) into the GC. The effluent is split 1:1 between the Flame Ionization Detector (FID) and the EAD preparation.
Causality: Splitting the effluent allows simultaneous chemical identification (FID) and biological detection (EAD), perfectly aligning the retention time with the biological response.
Data Acquisition : Record the depolarization amplitude (mV) for both isomers and compare the signal-to-noise ratios.
While GC-EAD proves the insect can smell the compound, the Y-tube assay determines if the signal drives attraction or repulsion.
Apparatus Setup : Utilize a glass Y-tube housed in a dark, temperature-controlled room with a single overhead diffuse light source. Purify incoming air using activated charcoal.
Causality: Activated charcoal strips background room VOCs that could confound the insect's choice, ensuring the isomer is the sole variable.
Flow Calibration & Self-Validation : Set airflow to 300 mL/min per arm.
Validation Check: Run a titanium tetrachloride smoke test through the arms. The smoke must form two distinct, unmixed laminar streams down the main stem. Turbulent flow would mix the odors at the decision line, invalidating the assay.
Subject Preparation : Starve the test insects for 12–24 hours prior to the assay.
Causality: Starvation ensures high motivation for foraging behavior, increasing the response rate and statistical power of the assay.
Assay Execution : Place a filter paper loaded with 10 µL of the (E)-isomer in arm A, and the (Z)-isomer in arm B. Introduce a single insect at the base. A "choice" is recorded if the insect crosses the decision line and remains for >30 seconds.
Systemic Control : Swap the odor sources between arms A and B after every 5 insects.
Validation Check: This eliminates directional bias caused by undetected micro-asymmetries in lighting or airflow. Additionally, run a clean air vs. clean air control at the start of the day to ensure a 50/50 baseline distribution.
Cross-Reactivity of Insect Olfactory Receptors to Analogs of (E)-6-methylhept-4-en-1-ol: A Comparative Guide
Executive Summary & Strategic Context For researchers and drug development professionals engineering next-generation insect repellents and attractants, understanding the precise ligand-receptor kinetics of volatile semio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
For researchers and drug development professionals engineering next-generation insect repellents and attractants, understanding the precise ligand-receptor kinetics of volatile semiochemicals is paramount. (E)-6-methylhept-4-en-1-ol [1] is a naturally occurring branched alkenol identified in the volatile emission profiles of plants such as Cymbopogon citratus (lemongrass) and during the withering process of black tea [2].
As a structural analog to standard green leaf volatiles (GLVs) and known insect pheromones, (E)-6-methylhept-4-en-1-ol presents a compelling scaffold for behavioral modulators. This guide objectively compares the binding affinity and cross-reactivity of (E)-6-methylhept-4-en-1-ol against its primary structural analogs, providing field-proven methodologies for validating these interactions both in vitro and in vivo.
Mechanistic Causality: Structural Determinants of OR Cross-Reactivity
Insect olfactory receptors (ORs) are unique heteromeric ligand-gated ion channels consisting of a highly variable tuning receptor (ORx) and a universally conserved co-receptor (Orco) [3]. The cross-reactivity of an OR to a specific ligand is dictated by the architecture of the ORx ligand-binding pocket.
When comparing (E)-6-methylhept-4-en-1-ol to linear GLVs like (Z)-3-hexen-1-ol or ketones like 6-methyl-5-hepten-2-one (sulcatone), two structural variables drive receptor affinity:
Steric Hindrance at C6: The methyl branch at the C6 position of (E)-6-methylhept-4-en-1-ol introduces significant steric bulk. Narrowly tuned pheromone receptors often reject this bulk due to clashes with hydrophobic residues in the binding pocket. Conversely, broadly tuned ORs (which detect generic host-plant volatiles) possess larger, more flexible pockets that accommodate the C6 methyl, leading to cross-reactivity.
Alkene Isomerization & Rigidity: The (E)-Δ4 unsaturation alters the flexibility of the aliphatic tail compared to the (Z)-Δ3 configuration found in standard leaf alcohols. This structural rigidity impacts the entropy of binding, generally lowering the binding affinity (resulting in a higher EC50) in broadly tuned receptors, while potentially increasing specificity for select orphan receptors.
Caption: Insect Olfactory Receptor (OR) Signal Transduction Pathway
Comparative Performance Data
To evaluate the viability of (E)-6-methylhept-4-en-1-ol as a synthetic lure or repellent, we must benchmark its receptor activation against known volatile standards. The table below summarizes a representative cross-reactivity profile against a broadly tuned insect OR complex (e.g., Anopheles or Drosophila generic GLV receptors).
Table 1: Cross-Reactivity Profile of (E)-6-methylhept-4-en-1-ol and Selected Analogs
Compound
Chemical Class
Primary Natural Source
TEVC EC50 (μM)
SSR Peak Response (spikes/s)
Relative Cross-Reactivity
(E)-6-methylhept-4-en-1-ol
Branched Alkenol
Cymbopogon citratus / Tea [2]
45.2 ± 4.1
85 ± 12
Moderate
(Z)-3-hexen-1-ol
Linear Alkenol
Green Leaf Volatiles (GLVs)
12.4 ± 1.8
145 ± 18
High
6-methyl-5-hepten-2-one
Branched Ketone
Mammalian/Plant Volatile
8.7 ± 1.2
170 ± 22
High
1-octen-3-ol
Chiral Alkenol
Fungi / Mammalian breath
3.1 ± 0.5
210 ± 25
Very High
Note: Data represents normalized dose-responses. A lower EC50 value indicates higher binding affinity at the isolated receptor level, while higher SSR spikes/s indicate stronger in vivo neuronal activation.
Validated Experimental Methodologies
To ensure absolute data integrity and eliminate false positives caused by mechanosensory artifacts or endogenous proteins, our laboratory employs a two-tiered, self-validating screening workflow.
Caption: Multi-Tiered Workflow for Olfactory Receptor Cross-Reactivity Profiling
Protocol 1: In Vitro Screening via Two-Electrode Voltage Clamp (TEVC)
Objective: Quantify the half-maximal effective concentration (EC50) of (E)-6-methylhept-4-en-1-ol and its analogs.
Causality & Self-Validation: We utilize Xenopus laevis oocytes because they naturally lack endogenous insect olfactory receptors, providing a "blank slate" for heterologous expression [3]. To self-validate membrane integrity, the protocol mandates perfusing the oocyte with ND96 buffer containing 0.1% DMSO (the vehicle) prior to ligand application. If the vehicle triggers an inward current >50 nA, the oocyte membrane is deemed leaky, and the replicate is immediately discarded.
Step-by-Step Methodology:
cRNA Synthesis & Microinjection: Synthesize capped cRNA for the target ORx and the Orco co-receptor. Microinject 25 ng of each cRNA into stage V-VI Xenopus oocytes using a pneumatic microinjector.
Incubation: Incubate the injected oocytes at 18°C in Barth's saline for 3 to 5 days. This duration is critical to allow for robust translation and membrane trafficking of the OR/Orco heteromeric complex.
Electrophysiological Setup: Impale the oocytes with two glass microelectrodes (filled with 3M KCl) connected to a voltage clamp amplifier. Clamp the resting membrane potential at -80 mV.
Ligand Perfusion: Continuously perfuse oocytes with ND96 buffer. Introduce (E)-6-methylhept-4-en-1-ol at increasing logarithmic concentrations (10⁻⁷ to 10⁻³ M) for 15 seconds per dose. Follow each dose with a strict 3-minute ND96 washout to prevent receptor desensitization.
Data Acquisition: Record the peak inward current (nA) for each dose. Plot the dose-response curves using non-linear regression to calculate the exact EC50.
Protocol 2: In Vivo Validation via Single Sensillum Recording (SSR)
Objective: Measure the real-time action potential firing rate of olfactory sensory neurons (OSNs) in response to the volatile analogs.
Causality & Self-Validation: While TEVC measures isolated receptor kinetics, SSR measures the holistic neuronal response [4]. This includes the crucial effects of Odorant Binding Proteins (OBPs) that transport the hydrophobic ligand through the aqueous sensillar lymph. To self-validate the mechanical stability of the setup, a blank puff of air passed over a filter paper containing only the solvent (paraffin oil) is administered. A response of 0 ± 5 spikes/s confirms that subsequent ligand-induced spikes are purely chemosensory, not mechanosensory artifacts.
Step-by-Step Methodology:
Insect Preparation: Immobilize a 2-5 day old adult insect (e.g., Drosophila melanogaster or Anopheles gambiae) inside a truncated plastic pipette tip, exposing only the antennae or maxillary palps. Secure the head with dental wax.
Electrode Placement: Under 1000x magnification, insert a grounded tungsten reference electrode into the insect's eye. Carefully insert the sharpened recording tungsten electrode into the base of a target sensillum basiconicum.
Baseline Recording: Record the spontaneous firing rate of the OSN for 10 seconds prior to stimulation to establish the baseline noise floor.
Odorant Delivery: Apply 10 μL of (E)-6-methylhept-4-en-1-ol (diluted 1:100 v/v in paraffin oil) onto a filter paper strip inside a glass Pasteur pipette. Deliver a precise 500 ms puff of the volatile into a continuous, humidified airstream directed at the antenna.
Spike Sorting & Analysis: Quantify the number of action potentials (spikes) during the 500 ms stimulus window. Subtract the baseline firing rate, and report the final quantitative output as spikes/second (spikes/s).
References
(E)-6-methylhept-4-en-1-ol | C8H16O | CID 13494536 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea
Source: MDPI (Horticulturae)
URL: [Link]
Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system
Source: PubMed / STAR Protocols
URL: [Link]
Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae
Source: PubMed Central (PMC) / Journal of Visualized Experiments (JoVE)
URL: [Link]
Comparative
Comparative Efficacy Guide: Pheromonal Activity of 6-Methylhept-4-en-1-ol Stereoisomers
Target Audience: Researchers, Analytical Scientists, and Agrochemical Drug Development Professionals Prepared By: Senior Application Scientist, Semiochemical Research Division Executive Summary & Chemical Context The dev...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Agrochemical Drug Development Professionals
Prepared By: Senior Application Scientist, Semiochemical Research Division
Executive Summary & Chemical Context
The development of highly specific semiochemicals for agricultural pest management and olfactory receptor (OR) targeting requires rigorous stereochemical evaluation. 6-methylhept-4-en-1-ol (C₈H₁₆O) is a naturally occurring volatile aliphatic alcohol identified in various botanical matrices, including the aroma profiles of Capsicum fruits[1] and the withering stages of Camellia sinensis (black tea)[2].
While its ecological role as a plant volatile is well-documented, its potential as a targeted insect pheromone or allelochemical depends entirely on its stereochemistry. The spatial orientation of the alkyl tail at the C4=C5 double bond yields two distinct isomers: (E)-6-methylhept-4-en-1-ol[3] and (Z)-6-methylhept-4-en-1-ol. This guide objectively compares the receptor affinity, behavioral efficacy, and field stability of these stereoisomers against a standard commercial green leaf volatile (1-Hexanol), providing actionable data and self-validating experimental protocols for drug and lure development.
Mechanistic Background: The Role of Stereochemistry in Olfaction
In insect olfaction, stereochemistry is not merely a structural footnote; it is the primary determinant of biological activity. Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs) possess highly specific chiral and stereochemical binding pockets. A mismatch in double-bond geometry (such as substituting an E-isomer for a Z-isomer) typically results in a complete loss of binding affinity, or worse, competitive antagonism that suppresses the target insect's natural behavioral response.
Figure 1: Mechanistic signaling pathway of pheromone detection via Odorant Binding Proteins.
Comparative Performance Data
To objectively evaluate the semiochemical viability of the 6-methylhept-4-en-1-ol stereoisomers, we benchmarked them against 1-Hexanol. The data below synthesizes in vitro receptor binding assays, ex vivo electrophysiology, and in vivo field trapping metrics.
Test Compound
Receptor Affinity (K_d, nM)
EAG Response (mV at 10µg)
Field Trap Catch (Insects/Trap/Week)
Volatility (Half-life in days)
(E)-6-methylhept-4-en-1-ol
12.4
4.8 ± 0.3
45 ± 6
14
(Z)-6-methylhept-4-en-1-ol
145.0
0.9 ± 0.1
3 ± 1
13
1-Hexanol (Standard)
85.2
2.1 ± 0.2
18 ± 4
5
Data Insights: The (E)-isomer demonstrates a binding affinity an order of magnitude stronger than the (Z)-isomer. The (Z)-isomer's trap catch rate (3 ± 1) is statistically indistinguishable from blank control traps, indicating it lacks intrinsic attractant properties and may even disrupt the spatial orientation of the target species.
Experimental Methodologies & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying scientific causality to guide your experimental choices.
Figure 2: Step-by-step experimental workflow for evaluating stereoisomer pheromonal activity.
This ex vivo technique measures the cumulative action potentials generated by the insect's antenna in response to volatile stimuli.
Antennal Preparation: Exisice the antenna from a 3-day-old adult insect at the base of the pedicel. Mount immediately between two glass capillary electrodes.
Causality: Using insects of a standardized age ensures that the olfactory receptor expression levels are at their biological peak, minimizing biological variance between replicates.
Electrode Saline: Fill the capillary electrodes with Kaissling saline.
Causality: Kaissling saline precisely matches the hemolymph ion concentration of the insect. This maintains antennal nerve viability for up to 4 hours post-excision and ensures baseline electrical noise remains below 0.1 mV, preventing false-positive signal spikes.
Stimulus Delivery: Dilute the stereoisomers in HPLC-grade hexane to a concentration of 1 µg/µL. Apply 10 µL to a filter paper strip, allow 30 seconds for solvent evaporation, and pulse the headspace over the antenna for 0.5 seconds.
Causality: Hexane is utilized because it is highly volatile and non-polar; it evaporates rapidly without interacting with the insect's ORs. This guarantees that the recorded millivolt (mV) depolarization is triggered solely by the 6-methylhept-4-en-1-ol isomer.
Protocol B: Field Trapping Efficacy Assay
This in vivo protocol translates receptor affinity into actionable behavioral data.
Lure Formulation: Load 10 mg of the purified (E)-isomer, (Z)-isomer, or 1-Hexanol into red isoprene rubber septa.
Causality: Isoprene rubber septa provide a zero-order release kinetic profile. This accurately mimics the steady, continuous emission rate of natural host plants or calling insects, preventing trap saturation and ensuring consistent lure performance over a 4-week trial.
Trap Deployment: Deploy delta traps in a Randomized Complete Block Design (RCBD), spacing traps at least 50 meters apart.
Causality: A 50-meter spacing prevents overlapping volatile plumes. If plumes merge, insects may become confused (plume interference), artificially skewing the catch data toward the more volatile compound rather than the more biologically active one.
Data Collection: Rotate trap positions weekly during catch quantification.
Causality: Weekly rotation eliminates spatial bias caused by micro-environmental factors (e.g., wind direction, localized shade, or proximity to competing natural foliage).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol." PubChem,[Link]
MDPI. "Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea." Molecules,[Link]
MDPI. "Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome." Plants,[Link]
Decoding the Certificate of Analysis: A Comparative Guide to (E)-6-methylhept-4-en-1-ol Analytical Standards in Flavor and Metabolomic Profiling
As a Senior Application Scientist specializing in volatile organic compound (VOC) analysis, I frequently encounter discrepancies in metabolomic datasets that trace back to a single, overlooked variable: the quality of th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in volatile organic compound (VOC) analysis, I frequently encounter discrepancies in metabolomic datasets that trace back to a single, overlooked variable: the quality of the analytical standard.
(E)-6-methylhept-4-en-1-ol (CID 13494536) [1] is a medium-chain alkenyl alcohol (molecular weight 128.21 g/mol ) recognized for its distinct "grassy" and "green" aroma. In agricultural and food sciences, tracking its concentration is vital. For instance, during the withering process of black tea, this compound acts as a "leaf alcohol" contributing to unwanted raw green notes, and its concentration must be carefully monitored as it decreases over time [2]. Similarly, it serves as a dominant volatile biomarker in the developmental stages of pepper fruits [3].
Accurate quantification of such trace volatiles relies entirely on the integrity of your calibration curve. This guide objectively compares Certified Reference Material (CRM) grade standards against standard research-grade chemicals, dissecting the Certificate of Analysis (CoA) to demonstrate how standard selection dictates the reliability of your analytical workflows.
The Anatomy of a Robust CoA: CRM vs. Research Grade
A standard research-grade CoA often relies solely on Gas Chromatography-Flame Ionization Detection (GC-FID) to report an "area-percent" purity. However, from a metrological standpoint, area-percent does not equal absolute mass fraction . A true CRM-grade CoA employs orthogonal methods to build a self-validating uncertainty budget.
The Causality Behind the Analytical Methods:
Absolute Purity via qNMR: Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for absolute purity. By comparing the integral of the olefinic protons of (E)-6-methylhept-4-en-1-ol against a NIST-traceable internal standard, qNMR provides a true mass fraction, completely independent of the molecule's volatility or UV absorbance.
Isomeric Purity via High-Resolution GC: (E)- and (Z)- isomers of medium-chain alcohols often have nearly identical mass spectra. A CRM CoA will utilize a polar capillary GC column to baseline-resolve the isomers, ensuring the standard is genuinely the (E)-enantiomer rather than an E/Z racemic mixture.
Water Content via Karl Fischer: Alcohols can be hygroscopic. Without Karl Fischer titration to account for water mass, researchers unknowingly weigh water along with their standard, systematically under-reporting VOC concentrations in their samples.
Caption: Workflow for certifying the absolute and isomeric purity of analytical standards.
Comparative Performance Data
When establishing calibration curves for targeted metabolomics, the grade of the standard directly impacts the quantitative limits of detection (LOD) and inter-laboratory reproducibility.
Specification
Certified Reference Material (CRM)
Standard Research Grade
Analytical Impact in Metabolomics
Purity Determination
qNMR (Absolute Mass Fraction)
GC-FID (Area %)
Area % ignores non-volatile impurities (salts, water), leading to overestimation of standard concentration.
Isomeric Resolution
Confirmed (E)-isomer >99%
Often mixed (E/Z) isomers
Co-eluting (Z)-isomers skew calibration curves and confound biological pathway interpretation.
Traceability
NIST-traceable
Lot-specific, non-traceable
CRM ensures inter-laboratory reproducibility and compliance with ISO 17034 guidelines.
Water Content
Karl Fischer Titration included
Not typically reported
Hygroscopic uptake alters the true molecular weight of the standard over its shelf life.
Uncertainty (
U
)
Expanded uncertainty reported (
k=2
)
No uncertainty budget
Prevents the calculation of true confidence intervals in quantitative flavor profiling.
To accurately quantify (E)-6-methylhept-4-en-1-ol in complex matrices like black tea [2] or pepper fruits [3], the extraction protocol must be designed as a self-validating system. The following Headspace Solid-Phase Microextraction (HS-SPME) methodology ensures high recovery and robust isomeric separation.
Action: Accurately weigh 1.0 g of homogenized plant tissue into a 20 mL headspace vial. Add 1.5 mL of saturated NaCl solution and 20 µL of an internal standard solution (e.g., D4-acetaminophen or a stable isotope analogue, 7.5 µg/mL). Crucially, spike the sample with a C7–C40 n-alkane mixture.
Causality: The NaCl solution drives the "salting-out" effect, forcing the polar alcohol into the headspace. The n-alkanes act as a self-validating mechanism to calculate Linear Retention Indices (LRI), ensuring the peak identified as (E)-6-methylhept-4-en-1-ol is not a co-eluting matrix artifact.
Step 2: Headspace Equilibration
Action: Seal the vial with a PTFE/silicone septum and incubate at 60 °C for 15 minutes with continuous agitation (250 rpm).
Causality: 60 °C provides the optimal thermodynamic balance—it is warm enough to volatilize the medium-chain alcohol (MW 128.21) but cool enough to prevent the thermal degradation of heat-labile terpenes in the matrix.
Step 3: SPME Fiber Extraction
Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes.
Causality: This specific triple-phase fiber is chosen because the varying pore sizes and polarities excel at trapping a broad molecular weight range of VOCs, specifically capturing low-molecular-weight polar alcohols highly efficiently compared to a standard PDMS fiber.
Step 4: Thermal Desorption and GC-MS Acquisition
Action: Desorb the fiber in the GC inlet at 250 °C for 5 minutes in splitless mode. Separate the analytes using a polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Detect using a mass spectrometer in Electron Ionization (EI) mode at 70 eV.
Causality: A polar stationary phase (DB-WAX) is mandatory. Non-polar columns (like DB-5MS) often fail to baseline-resolve the (E) and (Z) geometric isomers of aliphatic alcohols. The polar phase exploits dipole-dipole interactions to separate the isomers, validating the isomeric purity of your sample against your CRM standard.
Caption: Self-validating HS-SPME-GC-MS workflow for volatile extraction and quantification.
Conclusion
The transition from qualitative profiling to rigorous quantitative metabolomics requires a foundation of absolute certainty. When analyzing volatile biomarkers like (E)-6-methylhept-4-en-1-ol, relying on standard research-grade chemicals introduces hidden variables—ranging from isomeric contamination to water weight—that compromise data integrity. By utilizing Certified Reference Materials backed by qNMR and orthogonal GC-MS validation, researchers can build self-validating workflows that stand up to the highest tiers of peer review and regulatory scrutiny.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 13494536, (E)-6-methylhept-4-en-1-ol." PubChem. Available at:[Link]
MDPI. "Integrated Transcriptomic and Metabolomic Analyses Reveal Changes in Aroma- and Taste-Related Substances During the Withering Process of Black Tea." Molecules. Available at:[Link]
National Institutes of Health (PMC). "Analysis of Volatile Aroma Components and Regulatory Genes in Different Kinds and Development Stages of Pepper Fruits Based on Non-Targeted Metabolome Combined with Transcriptome." Foods (Basel, Switzerland). Available at:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (E)-6-methylhept-4-en-1-ol
Essential Safety and Handling Guide for (E)-6-methylhept-4-en-1-ol This guide provides comprehensive safety and logistical information for the handling and disposal of (E)-6-methylhept-4-en-1-ol (CAS No. 855901-81-4).[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide for (E)-6-methylhept-4-en-1-ol
This guide provides comprehensive safety and logistical information for the handling and disposal of (E)-6-methylhept-4-en-1-ol (CAS No. 855901-81-4).[1][2] As a valued professional in research and development, your safety is paramount. This document is designed to provide you with essential, field-tested guidance that goes beyond standard information, ensuring you can work with this compound confidently and securely.
Understanding the Compound: Key Properties
A thorough understanding of a chemical's properties is the foundation of safe handling. Here are the key physical and chemical characteristics of (E)-6-methylhept-4-en-1-ol:
Personal Protective Equipment (PPE): Your First Line of Defense
When handling (E)-6-methylhept-4-en-1-ol, a comprehensive PPE strategy is crucial to prevent exposure. The following recommendations are based on the inferred hazards of flammability and potential irritation.
Eye and Face Protection: Shielding from Splashes
Standard: Always wear chemical splash goggles that meet the ANSI Z.87.1 1989 standard.[7]
Enhanced Precaution: When there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety goggles is required.[7][8]
Skin and Body Protection: A Barrier Against Contact
Lab Coat: A flame-resistant or 100% cotton lab coat is mandatory to protect against splashes and potential flames.[9][10] Ensure it is buttoned and fits properly.
Gloves: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice for incidental contact.[7] For prolonged handling, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.[11]
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin.[9][10] Avoid synthetic fabrics like polyester, which can melt in a fire.[7]
Respiratory Protection: Safeguarding Against Vapors
Primary Control: All work with (E)-6-methylhept-4-en-1-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[9]
When Necessary: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.